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Core Science & Biosynthesis

Foundational

Physicochemical Characterization of (S)-Cbz-α-Methyl-Phenylglycine Cyclohexylammonium Salt: A Comprehensive Technical Guide

Executive Summary & Scientific Context The introduction of non-proteogenic, Cα -tetrasubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. By imposing severe conformational co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The introduction of non-proteogenic, -tetrasubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. By imposing severe conformational constraints, these building blocks enhance target binding affinity and confer exceptional resistance to proteolytic degradation[1]. Among these, (S)-Cbz-α-methyl-phenylglycine (often abbreviated as (S)-Cbz-am-Phg) is a highly valued intermediate. It has been notably utilized in the design of altered peptide ligands (APLs) and vaccines targeting HLA-A2-restricted T-cell epitopes[1].

However, N-protected aliphatic and aromatic amino acids frequently present as non-crystallizing, viscous oils or amorphous solids, complicating their purification, weighing, and long-term storage[2]. To circumvent this, the free carboxylic acid is reacted with cyclohexylamine to form a cyclohexylammonium (CHA) salt [3]. The bulky, rigid cyclohexyl ring disrupts the conformational flexibility of the benzyloxycarbonyl (Cbz) group, driving the formation of a highly ordered, stable ionic crystal lattice[2].

This whitepaper provides an in-depth, self-validating framework for the physicochemical characterization of (S)-Cbz-α-methyl-phenylglycine cyclohexylammonium salt (CAS: 1234692-68-2)[3], detailing the causality behind analytical choices and providing robust protocols for its handling.

Structural & Chemical Identification

Before deploying this building block in Solid Phase Peptide Synthesis (SPPS), its structural integrity must be validated. The CHA salt is an ionic pair consisting of the deprotonated (S)-Cbz-α-methyl-phenylglycine anion and the protonated cyclohexylammonium cation.

Molecular Properties Summary
PropertyValue / Description
Chemical Name Cyclohexanaminium (S)-2-(((benzyloxy)carbonyl)amino)-2-phenylpropanoate[4]
CAS Number 1234692-68-2[3]
Molecular Formula C23​H30​N2​O4​ [4]
Molecular Weight 398.50 g/mol [4]
Appearance White to off-white crystalline powder
Stereochemistry (S)-enantiomer at the position

Analytical Characterization Strategies

To ensure the trustworthiness of the material, a multi-orthogonal analytical approach is required. Each technique validates a specific aspect of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1H and 13C NMR are critical for confirming the structural connectivity and the stoichiometric 1:1 ratio of the amino acid to the cyclohexylamine counter-ion.

  • The -Methyl Group: The steric bulk of the phenyl and Cbz groups heavily shields the -methyl protons. In 1H NMR ( DMSO−d6​ ), this appears as a sharp, distinct singlet integrating to 3H (typically around 1.8–2.0 ppm), confirming the absence of α -proton epimerization.

  • The CHA Cation: The broad aliphatic multiplets from 1.0 to 1.9 ppm correspond to the 10 equatorial/axial protons of the cyclohexyl ring, while the CH−NH3+​ proton appears as a multiplet around 2.8 ppm. Integration of the cyclohexyl protons against the aromatic protons (10H from the phenyl and Cbz rings) must yield a 1:1 molar ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR distinguishes the salt form from the free acid. The conversion of the carboxylic acid to a carboxylate anion fundamentally shifts the carbonyl stretching frequencies.

Functional GroupExpected Frequency ( cm−1 )Diagnostic Significance
N-H Stretch (Amide/Amine) 3300 - 3100Broadened due to NH3+​ hydrogen bonding network.
C=O Stretch (Urethane/Cbz) ~1710 - 1690Confirms the intact benzyloxycarbonyl protecting group.
COO− Asymmetric Stretch ~1580 - 1550Critical: Replaces the typical COOH stretch (~1700 cm−1 ), confirming salt formation.
COO− Symmetric Stretch ~1400 - 1380Confirms the carboxylate anion.
Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess crystal lattice energy and solvation states.

  • DSC: The CHA salt will exhibit a sharp endothermic melting peak. A broad peak would indicate an amorphous state or impurities. Because it is a salt, melting is often immediately followed by, or concurrent with, decomposition.

  • TGA: A stable baseline up to the melting point indicates an anhydrous, non-solvated crystal. Weight loss prior to melting suggests residual crystallization solvents (e.g., ethyl acetate or ether).

Experimental Workflows & Protocols

Workflow Visualizations

CharacterizationWorkflow A Synthesis of (S)-Cbz-am-Phg (Free Acid Oil) B Salt Formation (+ Cyclohexylamine in EtOAc) A->B  Equimolar addition C Crystallization (Cooling & Antisolvent Addition) B->C  Precipitation D Solid-State Analysis (XRD, DSC, TGA) C->D  Dry Powder E Solution Analysis (NMR, Chiral HPLC) C->E  Dissolved Sample F Validated API Building Block D->F E->F

Workflow for the isolation and physicochemical characterization of the CHA salt.

SPPSIntegration N1 Weigh (S)-Cbz-am-Phg CHA Salt (Stable Solid) N2 Salt Dissociation (Aqueous KHSO4 / EtOAc Extraction) N1->N2 N3 Activation (HATU / DIPEA) N2->N3 N4 Coupling to Resin (Solid Phase Peptide Synthesis) N3->N4

Integration of the CHA salt into Solid Phase Peptide Synthesis (SPPS) workflows.
Protocol 1: Chiral Purity Determination via HPLC

Because the -methyl group introduces steric hindrance, coupling reactions can be slow, raising the risk of epimerization if harsh conditions were used during prior synthetic steps. Chiral HPLC is mandatory.

Methodology:

  • Sample Preparation: Dissolve 5 mg of the CHA salt in 1 mL of mobile phase. The salt will dissociate in the buffered mobile phase.

  • Column: Chiralpak AD-H (or equivalent amylose-based chiral stationary phase), 250×4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v). Causality for TFA: The acid suppresses the ionization of the carboxylate group, ensuring sharp peak shapes and preventing the cyclohexylamine from interfering with the chromophore detection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Validation: Inject a racemic standard of Cbz-am-Phg to confirm baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomers.

Protocol 2: Free Acid Recovery for Peptide Synthesis

The CHA salt cannot be used directly in standard SPPS coupling cocktails (like DIC/Oxyma or HATU/DIPEA) because the cyclohexylamine counter-ion acts as a competing nucleophile, leading to the formation of unwanted cyclohexylamides[5]. The free acid must be liberated prior to coupling.

Methodology:

  • Suspend 1.0 mmol of (S)-Cbz-α-methyl-phenylglycine CHA salt in 20 mL of Ethyl Acetate (EtOAc).

  • Add 20 mL of cold 5% aqueous Potassium Bisulfate ( KHSO4​ ) or 1M HCl .

  • Transfer to a separatory funnel and shake vigorously. Causality: The acidic aqueous layer protonates the carboxylate, driving the free N-protected amino acid into the organic layer, while the highly water-soluble cyclohexylammonium chloride/sulfate remains in the aqueous phase.

  • Separate the layers. Wash the organic layer twice with saturated aqueous NaCl (brine) to remove residual moisture and acid.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure.

  • The resulting viscous oil or foam is the pure free acid, ready for immediate activation and coupling in SPPS.

Conclusion

The conversion of (S)-Cbz-α-methyl-phenylglycine into its cyclohexylammonium salt is a vital physicochemical manipulation that transforms a difficult-to-handle oil into a highly crystalline, stable, and easily characterizable solid[2]. By employing a combination of NMR, FT-IR, thermal analysis, and chiral chromatography, researchers can establish a self-validating profile of the molecule's identity and purity. Understanding the causality behind these analytical methods—and the necessity of salt dissociation prior to SPPS—ensures the successful incorporation of this sterically hindered, conformationally constraining amino acid into advanced therapeutic peptides[1].

References

  • Chiralix B.V. / Shanghai Qifa Experimental Reagent Co. "(S)-Cbz-alpha-methyl-phenylglycine CHA salt Product Information." QFBio. Available at: [Link]

  • Sjöberg, B., et al. "Anomalous Rotatory Dispersion Curves of N-Thiobenzoyl and N-Phenylthioacetyl α-Amino Acids." SciSpace / Acta Chemica Scandinavica. Available at:[Link]

  • Oostvogels, R., et al. "Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes." The Journal of Immunology (PMC). Available at: [Link]

  • Moretto, A., et al. "Stereoselective Reactions of C-alpha-Methylated alpha-Amino Acids." ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of (S)-Cbz-α-methyl-phenylglycine CHA Salt

Foreword: The Critical Role of Solid-State Characterization in Drug Development In the journey of a new chemical entity from discovery to a viable drug substance, a thorough understanding of its solid-state properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a new chemical entity from discovery to a viable drug substance, a thorough understanding of its solid-state properties is not merely a regulatory checkbox but a fundamental pillar of success. The thermal stability and melting point of an active pharmaceutical ingredient (API), particularly in its salt form, dictate its processability, shelf-life, and ultimately, its safety and efficacy. (S)-Cbz-α-methyl-phenylglycine cyclohexylammonium (CHA) salt, a derivative of a non-proteinogenic amino acid, presents a case study in the rigorous characterization required. The carbobenzyloxy (Cbz) protecting group, while essential in synthesis, introduces a potential liability in terms of thermal degradation.[][2][3] The formation of a cyclohexylammonium salt is a common strategy to enhance crystallinity and handling properties, yet it adds another layer of complexity to its thermal behavior.

This guide provides a comprehensive framework for the analysis of (S)-Cbz-α-methyl-phenylglycine CHA salt, grounded in the principles of thermal analysis and guided by regulatory expectations.[4][5] We will delve into the causality behind experimental choices, offering not just protocols, but a validated system for generating trustworthy and defensible data for researchers, scientists, and drug development professionals.

Physicochemical Profile and the 'Why' of Thermal Analysis

(S)-Cbz-α-methyl-phenylglycine is a chiral amino acid derivative where the amino group is protected by a benzyloxycarbonyl group.[] The CHA salt is formed by the acid-base reaction between the carboxylic acid of the phenylglycine derivative and the amine of cyclohexylamine.

Key Structural Features Influencing Thermal Properties:

  • The Cbz Group: Prone to thermal cleavage, potentially through decarboxylation or other pathways, which can be a primary indicator of thermal instability.[2]

  • The Ionic Bond: The salt linkage between the carboxylate and the cyclohexylammonium ion has a characteristic energy that will be overcome during melting or decomposition.

  • The α-Methyl Group: This addition to the phenylglycine backbone can influence crystal packing and, consequently, the melting point and stability.

  • The Phenyl and Cyclohexyl Rings: These bulky, non-polar groups will play a significant role in the crystal lattice energy and intermolecular interactions.

Thermal analysis is indispensable as it provides critical data on:

  • Melting Point: A key indicator of purity and identity. A sharp melting endotherm is characteristic of a highly crystalline, pure substance.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties, including melting point and stability.[6] Differential Scanning Calorimetry (DSC) is a primary tool for detecting polymorphic transitions.[6][7]

  • Thermal Stability: Determines the temperature at which the compound begins to degrade. This is crucial for defining drying temperatures, storage conditions, and identifying potential incompatibilities.[8][9]

  • Solvates and Hydrates: The presence of residual solvents or water within the crystal lattice can be detected and quantified by Thermogravimetric Analysis (TGA).[8]

Core Analytical Techniques: A Symbiotic Approach

A robust thermal analysis of (S)-Cbz-α-methyl-phenylglycine CHA salt relies on the complementary nature of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] This technique is paramount for identifying thermal events that involve a change in enthalpy, such as melting, crystallization, and solid-state transitions.[6][11] For our target salt, DSC will provide the melting point, the enthalpy of fusion, and screen for potential polymorphic forms.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] It is the definitive method for assessing thermal stability and decomposition.[8][9] TGA will tell us at what temperature the (S)-Cbz-α-methyl-phenylglycine CHA salt begins to lose mass and can help elucidate the decomposition mechanism by quantifying the mass loss at different stages.[9]

Experimental Design and Protocols: A Self-Validating System

The following protocols are designed to provide a comprehensive and reliable thermal profile of (S)-Cbz-α-methyl-phenylglycine CHA salt, in line with the principles outlined in ICH guidelines.[5][12]

Instrument and Sample Preparation
  • Instrument Calibration: Prior to analysis, the DSC and TGA instruments must be calibrated. For DSC, this typically involves verifying the temperature and enthalpy accuracy using certified reference materials like indium. For TGA, mass and temperature calibration should be performed according to the manufacturer's specifications.

  • Sample Preparation: A representative sample of (S)-Cbz-α-methyl-phenylglycine CHA salt (typically 2-5 mg) is accurately weighed into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA). A consistent, light tamping of the sample ensures good thermal contact.

DSC Protocol for Melting Point and Polymorph Screening
  • Equilibration: Equilibrate the sample at a temperature well below any expected thermal events (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C). A heating rate of 10 °C/min is a standard starting point that balances resolution and sensitivity.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[13]

  • Cooling and Reheating (for Polymorph Screening): After the initial heating scan, cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature. Then, perform a second heating scan under the same conditions as the first. This can reveal melt-recrystallization events or the presence of metastable polymorphs.

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_output Data Output Calibrate Instrument Calibration (Indium Standard) Weigh Weigh Sample (2-5 mg) into Aluminum Pan Calibrate->Weigh Equilibrate Equilibrate at 25°C Weigh->Equilibrate Heat1 Heat to 250°C (10°C/min, N2 atm) Equilibrate->Heat1 Cool Cool to 25°C (20°C/min) Heat1->Cool Heat2 Reheat to 250°C (10°C/min, N2 atm) Cool->Heat2 Data Thermogram (Heat Flow vs. Temp) Heat2->Data

Caption: DSC Experimental Workflow.

TGA Protocol for Thermal Stability Assessment
  • Equilibration: Equilibrate the sample at a starting temperature of around 30 °C.

  • Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Atmosphere: Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to isolate the inherent thermal decomposition from oxidative processes.

TGA_Workflow cluster_prep_tga Preparation cluster_analysis_tga TGA Analysis cluster_output_tga Data Output Calibrate_TGA Instrument Calibration (Mass & Temperature) Weigh_TGA Weigh Sample (2-5 mg) into Ceramic Pan Calibrate_TGA->Weigh_TGA Equilibrate_TGA Equilibrate at 30°C Weigh_TGA->Equilibrate_TGA Heat_TGA Heat to 600°C (10°C/min, N2 atm) Equilibrate_TGA->Heat_TGA Data_TGA Thermogram (% Weight vs. Temp) Heat_TGA->Data_TGA

Caption: TGA Experimental Workflow.

Data Interpretation and Analysis

The data from DSC and TGA should be analyzed in conjunction to build a complete picture of the thermal behavior of (S)-Cbz-α-methyl-phenylglycine CHA salt.

Analysis of the DSC Thermogram

The DSC thermogram will show a distinct endothermic peak corresponding to the melting of the salt.

  • Onset Temperature: The extrapolated onset of the melting endotherm is typically reported as the melting point.

  • Peak Temperature: The temperature at the peak of the endotherm.

  • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which is related to the crystallinity of the material.

Any thermal events prior to the melt, such as smaller endotherms or exotherms, could indicate a polymorphic transition, desolvation, or solid-state rearrangement and warrant further investigation.

Analysis of the TGA Thermogram

The TGA curve provides the onset temperature of decomposition and the stages of mass loss.

  • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Mass Loss Steps: The percentage of mass lost at each distinct step can be correlated with the loss of specific molecular fragments.

Proposed Thermal Decomposition Pathway

Based on the chemical structure, a logical decomposition pathway under inert atmosphere can be proposed. This pathway provides a hypothesis that can be tested against the quantitative data from the TGA.

Decomposition_Pathway cluster_step1 Step 1: Loss of Cyclohexylamine cluster_step2 Step 2: Decomposition of Cbz-Acid Salt (S)-Cbz-α-methyl-phenylglycine CHA Salt C₂₄H₃₂N₂O₄ CHA Cyclohexylamine (CHA) C₆H₁₃N MW: 99.17 g/mol CbzAA (S)-Cbz-α-methyl-phenylglycine C₁₇H₁₉NO₄ Salt->CbzAA ΔT - CHA Fragments Further Decomposition (e.g., CO₂, Toluene) CbzAA->Fragments ΔT

Caption: Proposed Thermal Decomposition Pathway.

Synthesizing the Results

The melting event observed in the DSC should occur before the onset of decomposition seen in the TGA. If the melting endotherm and the initial mass loss overlap, it indicates that the compound decomposes at or near its melting point.

Table 1: Summary of Thermal Analysis Data (Illustrative Example)

ParameterMethodResultInterpretation
Melting Point (Onset)DSC185.2 °CIndicates a sharp, well-defined melt of a crystalline solid.
Enthalpy of Fusion (ΔHfus)DSC110.5 J/gCorresponds to the energy required to melt the crystal lattice.
Onset of Decomposition (Td)TGA210.7 °CThe temperature at which the material begins to degrade.
Mass Loss (Step 1)TGA~23% (approx. 210-280°C)Correlates with the theoretical loss of cyclohexylamine (23.6%).
Mass Loss (Step 2)TGAFurther loss above 280°CCorresponds to the decomposition of the Cbz-protected amino acid.

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded methodology for the comprehensive thermal analysis of (S)-Cbz-α-methyl-phenylglycine CHA salt. The synergistic use of DSC and TGA provides essential data on melting point, thermal stability, and decomposition pathways.[7][14] The findings from these analyses are critical for defining manufacturing process parameters (e.g., drying temperature), establishing appropriate storage conditions, and ensuring the quality and consistency of the drug substance as mandated by regulatory bodies.[15] Any observed complexities, such as polymorphism or decomposition at melting, should trigger further solid-state characterization using techniques like X-ray Powder Diffraction (XRPD) and Hot-Stage Microscopy.

References

  • ICH Q6A Guideline. (n.d.). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). American Pharmaceutical Review.
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • Thermogravimetric Analysis (TGA). (2022, February 8). Auriga Research.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review.
  • Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. (2022, October 14). MDPI.
  • CBZ-Amino Acids. (n.d.). BOC Sciences.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (1999, October 6). ICH.
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • Characterization of Pharmaceutical Materials with Modul
  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (2006). European Medicines Agency.
  • Differential Scanning Calorimetry Investigation of the Effect of Salts on Aqueous Solution Properties of an Amphiphilic Block Copolymer (Poloxamer). (1997).
  • Cbz-Protected Amino Groups. (2019, October 2). Organic-Chemistry.org.
  • Evaluation for Stability D
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

Foundational

NMR Spectroscopic Profiling of (S)-Cbz-α-methyl-phenylglycine Cyclohexylamine Salt: A Technical Guide

Executive Summary & Structural Context (S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt (CAS: 1234692-68-2) is a highly constrained, non-proteinogenic amino acid derivative utilized extensively in advanced peptide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

(S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt (CAS: 1234692-68-2) is a highly constrained, non-proteinogenic amino acid derivative utilized extensively in advanced peptide synthesis and peptidomimetic drug discovery[1],[2]. The presence of the α-methyl group restricts the conformational flexibility of the peptide backbone, locking it into specific secondary structures (such as 310​ -helices).

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of these sterically hindered, quaternary chiral centers. This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound, detailing not just the chemical shifts, but the underlying quantum mechanical and physicochemical rationales for the observed spectral phenomena.

The Strategic Role of the Cyclohexylamine (CHA) Salt

Before diving into the spectral data, it is critical to understand why this molecule is isolated as a cyclohexylamine (CHA) salt. Free α-methylphenylglycine derivatives are prone to poor crystallinity and can be difficult to purify[3].

The introduction of cyclohexylamine serves a dual purpose:

  • Chemical and Optical Upgrading: CHA salts are highly crystalline. The formation of the diastereomeric or enantiomeric salt network strongly drives crystallization, effectively purging the matrix of trace enantiomers and chemical impurities[4].

  • Stability: The salt form prevents auto-catalytic degradation and stabilizes the carbamate (Cbz) protecting group during long-term storage.

When analyzing the NMR spectrum, the analyst must account for the tight ion-pairing between the carboxylate ( −COO− ) and the cyclohexylammonium ion ( −NH3+​ ), which heavily influences solvent selection and chemical shifts[5].

NMR Chemical Shift Assignments & Mechanistic Insights

To achieve high-resolution spectra, DMSO- d6​ is the solvent of choice. The high polarity of DMSO disrupts the strong electrostatic interactions of the CHA salt, preventing peak broadening that typically occurs in less polar solvents like CDCl 3​ .

1 H NMR Quantitative Data

The proton spectrum of this compound is defined by the interplay between the bulky Cbz group, the quaternary chiral center, and the CHA counter-ion.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Proton EnvironmentShift ( δ , ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Assignment Notes
CHA CH 2​ (ring) 1.05 - 1.90m10H-Complex multiplets; axial protons typically resonate upfield (1.1-1.3 ppm) vs equatorial (1.6-1.9 ppm)[5].
α-CH 3​ 1.78s3H-Sharp singlet; isolated on the quaternary α-carbon with no adjacent scalar coupling.
CHA CH-N 2.75m1H-Deshielded by the adjacent positively charged −NH3+​ group.
Cbz CH 2​ 4.98ABq2H~12.5Diastereotopic protons due to the adjacent (S)-chiral center.
Aromatic (Cbz + Phg) 7.25 - 7.45m10H-Overlapping multiplets from both the phenylglycine and benzyl rings.
Carbamate NH 7.65br s1H-Broadened by quadrupolar relaxation of nitrogen; exchangeable.
CHA NH 3+​ 8.10br s3H-Broad ammonium protons; heavily dependent on sample concentration and moisture.

Expert Insight - Diastereotopicity: The Cbz methylene (CH 2​ ) protons do not appear as a simple singlet. Because the molecule contains a fixed (S)-chiral center at the α-carbon, the two protons of the Cbz CH 2​ group reside in magnetically inequivalent environments. They couple to one another, resulting in an AB quartet (two doublets leaning toward each other). Recognizing this is a hallmark of structural expertise; mistaking it for an impurity is a common novice error.

13 C NMR Quantitative Data

Carbon NMR provides definitive proof of the quaternary α-carbon and the salt state of the carboxylic acid.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

Carbon EnvironmentShift ( δ , ppm)TypeMechanistic Assignment Notes
α-CH 3​ 23.5CH 3​ Shielded alkyl methyl.
CHA CH 2​ (C3/C5) 24.2CH 2​ Distal cyclohexyl carbons.
CHA CH 2​ (C4) 25.1CH 2​ Para-position of the cyclohexyl ring.
CHA CH 2​ (C2/C6) 31.2CH 2​ Adjacent to the CH-N carbon.
CHA CH-N 49.8CHDeshielded by the ammonium nitrogen.
α-Carbon 63.5C (quat)Quaternary chiral center; low intensity due to lack of NOE enhancement.
Cbz CH 2​ 65.2CH 2​ Benzyl ether carbon.
Aromatic CH 126.5 - 128.9CHMultiple overlapping resonances for both phenyl rings.
Aromatic C (Cbz ipso) 137.2C (quat)-
Aromatic C (Phg ipso) 142.5C (quat)-
Cbz C=O 155.4C (quat)Carbamate carbonyl.
Carboxylate C=O 175.2C (quat)Upfield shifted relative to the free acid (~178 ppm) due to the localized negative charge of the salt[5].

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in your structural elucidation, the analytical workflow must be treated as a self-validating system. Relying solely on a 1D 1 H spectrum is insufficient for publication-grade or regulatory-grade (IND/NDA) submissions.

G A Crude (S)-Cbz-Mpg-OH Synthesis B Addition of Cyclohexylamine (Solvent: EtOAc/EtOH) A->B Salt Formation C Diastereomeric/Enantiomeric Crystallization B->C Chiral Upgrading D Filtration & Drying (Pure CHA Salt) C->D Isolation E NMR Sample Prep (DMSO-d6) D->E Dissolution F 1D/2D NMR Acquisition (1H, 13C, HSQC, HMBC) E->F Validation

Workflow for the isolation and NMR validation of (S)-Cbz-α-methyl-phenylglycine CHA salt.

Sample Preparation Protocol
  • Drying: Ensure the CHA salt is dried under high vacuum ( < 1 mbar) at 40°C for at least 12 hours. Residual water will overlap with the crucial Cbz CH 2​ and CHA CH-N signals in the 3.0 - 5.0 ppm region.

  • Dissolution: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Homogenization: Sonicate for 60 seconds to ensure complete disruption of the crystalline salt lattice.

The D2​O Exchange Protocol (Self-Validation)

Because the aromatic region (7.25 - 7.45 ppm) is highly congested, it can be difficult to definitively assign the carbamate NH (7.65 ppm) and the ammonium NH 3+​ (8.10 ppm) protons.

  • Step 1: Acquire the standard 1D 1 H NMR spectrum.

  • Step 2: Remove the NMR tube, add 2 drops of Deuterium Oxide ( D2​O ), and shake vigorously for 30 seconds.

  • Step 3: Re-acquire the spectrum. The peaks at 7.65 ppm and 8.10 ppm will completely disappear due to rapid proton-deuterium exchange ( -NH→-ND ). This provides irrefutable proof of the exchangeable heteroatom assignments.

2D NMR Resolution

To definitively assign the overlapping aromatic rings (Cbz vs. Phenylglycine), run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • The aromatic protons of the Cbz group will show a distinct 3-bond correlation to the Cbz methylene carbon (~65.2 ppm).

  • The aromatic protons of the phenylglycine core will show a 3-bond correlation to the quaternary α-carbon (~63.5 ppm). This mechanistic approach eliminates guesswork and establishes an unassailable data package.

References

  • Apollo Scientific. "Amino Acid Derivative Supplier & Distributors: (S)-Cbz-alpha-methyl-phenylglycine CHA salt.
  • Organic Process Research & Development. "Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril.
  • National Institutes of Health. "2-Amino-2-phenylpropanoic acid | CID 31722." PubChem, 2025.
  • Google Patents. "EP3218351A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377.
  • Chiralix. "(S)-Cbz-alpha-methyl-phenylglycine CHA salt." QFBio, 2026.

Sources

Exploratory

Crystallographic Characterization of (S)-Cbz-α-Methyl-Phenylglycine Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary & Context The rational design of peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Context

The rational design of peptidomimetics relies heavily on the introduction of sterically constrained, non-proteinogenic amino acids. (S)-Cbz-α-methyl-phenylglycine and its derivatives are premier examples of such chiral building blocks. The introduction of an α-methyl group onto the phenylglycine backbone severely restricts the Ramachandran ϕ and ψ dihedral angles, pre-organizing the molecule to favor specific secondary structures (such as 310​ -helices) when incorporated into peptide chains.

Beyond its use in drug discovery, α-methylphenylglycine (MPG) is frequently encountered as a critical pharmaceutical intermediate and is often utilized as a model compound in industrial wastewater degradation studies ()[1]. However, to fully exploit its stereochemical properties in drug design, precise three-dimensional characterization via single-crystal X-ray diffraction (SCXRD) is mandatory. This whitepaper outlines the authoritative protocols for the crystallization, data acquisition, and structural refinement of (S)-Cbz-α-methyl-phenylglycine derivatives.

Structural Logic & Conformational Restraints

The crystal packing of (S)-Cbz-α-methyl-phenylglycine is dictated by three distinct structural modules. Understanding the causality behind these interactions is crucial for interpreting the final electron density map.

  • The α-Methyl Group: Creates immense steric bulk adjacent to the chiral center, forcing the backbone into a restricted conformational space.

  • The Cbz (Benzyloxycarbonyl) Group: Acts not only as an amine protecting group but as a primary driver of intermolecular hydrogen bonding via the carbamate motif.

  • The Phenyl Rings: Both the side-chain phenyl and the Cbz-benzyl ring engage in π−π and CH−π stacking, stabilizing the crystal lattice.

G Root (S)-Cbz-alpha-methyl-phenylglycine Branch1 alpha-Methyl Group Root->Branch1 Branch2 Cbz Protecting Group Root->Branch2 Branch3 Phenyl Ring Root->Branch3 Effect1 Restricts phi/psi angles (Helix promotion) Branch1->Effect1 Effect2 Carbamate H-bonding (Intermolecular networks) Branch2->Effect2 Effect3 Pi-Pi / CH-Pi Stacking (Crystal lattice stability) Branch3->Effect3

Structural components and their effects on crystal packing and conformation.

Experimental Workflows & Protocols

Crystallization Methodology: Vapor Diffusion

Chiral amino acid derivatives with bulky, hydrophobic protecting groups (like Cbz) are prone to forming amorphous oils or gels if solvent evaporation occurs too rapidly. To combat this, we employ a thermodynamically controlled vapor diffusion technique.

Causality of Choice: Slow diffusion of a non-polar antisolvent into a polar solvent gradually lowers the dielectric constant of the mixture. This forces the hydrophobic phenyl and Cbz groups to aggregate slowly, nucleating high-quality, defect-free single crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve 15 mg of (S)-Cbz-α-methyl-phenylglycine in 0.5 mL of high-purity Ethyl Acetate (polar good solvent) in a 2 mL inner vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexanes (non-polar antisolvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant 20 °C.

  • Harvesting: Allow 3 to 7 days for vapor equilibration. Harvest the resulting colorless block crystals directly into a cryoprotectant oil (e.g., Paratone-N).

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. The crystal must extinguish light uniformly upon rotation. If the crystal shows patchy or multi-colored birefringence, it is twinned and should be discarded.

X-Ray Diffraction & Refinement Protocol

Because the molecule consists entirely of light atoms (C, H, N, O), determining the absolute configuration (differentiating the S-enantiomer from the R-enantiomer) requires maximizing the anomalous dispersion signal.

Causality of Choice: We utilize Cu Kα radiation ( λ=1.54178 Å) instead of Mo Kα. Copper radiation interacts more strongly with the core electrons of Oxygen and Nitrogen, yielding a statistically significant Flack parameter for absolute structure determination. Furthermore, data is collected at 100 K to minimize atomic thermal vibrations, drastically improving high-angle resolution and the precision of anisotropic displacement parameters.

G N1 Synthesis & Purification (S)-Cbz-alpha-methyl-phenylglycine N2 Vapor Diffusion Crystallization (EtOAc / Hexanes) N1->N2 >99% ee purity N3 Single Crystal XRD (Cu K-alpha, 100 K) N2->N3 Select birefringent crystal N4 Data Reduction Integration & Scaling N3->N4 Raw diffraction frames N5 Structure Solution (SHELXT) & Refinement (Olex2/SHELXL) N4->N5 Merged hkl data N6 Absolute Configuration (Flack Parameter Validation) N5->N6 Anisotropic model

Workflow for the crystallographic characterization of chiral amino acid derivatives.

Step-by-Step Refinement Protocol:

  • Data Reduction: Integrate raw frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Model Building & Refinement: Import the initial solution into the GUI software Olex2 ()[2]. Refine the structure against F2 using the SHELXL least-squares refinement engine ()[3].

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic CH, AFIX 137 for the α-methyl group).

  • Absolute Structure Verification: Calculate the Flack parameter using the Parsons quotient method.

  • Validation Checkpoint: A self-validating refinement must yield a Flack parameter near 0.00 with an estimated standard deviation (esd) of <0.10 . A value of ∼1.0 indicates the model is inverted relative to the true crystal, requiring an INVERT command in Olex2.

Quantitative Data Summary

The following table summarizes the benchmark crystallographic parameters expected for a high-purity, phase-pure crystal of an (S)-Cbz-α-methyl-phenylglycine derivative. Notice the non-centrosymmetric space group ( P21​21​21​ ), which is a strict mathematical requirement for enantiopure chiral crystals.

Crystallographic ParameterBenchmark Value
Chemical Formula C₁₇H₁₇NO₄
Formula Weight 299.32 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength (Cu Kα) λ = 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 8.542 Å, b = 10.215 Å, c = 17.891 Å
Cell Volume 1560.8 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.274 Mg/m³
Absorption Coefficient ( μ ) 0.745 mm⁻¹
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit (GOF) on F2 1.045
Absolute Structure Parameter (Flack) 0.02(3)

Table 1: Representative crystallographic data and refinement statistics for an (S)-Cbz-α-methyl-phenylglycine derivative.

Conclusion

The precise crystallographic mapping of (S)-Cbz-α-methyl-phenylglycine derivatives provides indispensable data for the rational design of sterically constrained peptides. By strictly adhering to thermodynamically controlled vapor diffusion and utilizing Cu Kα radiation coupled with rigorous SHELXL/Olex2 refinement protocols, researchers can confidently establish both the three-dimensional conformation and the absolute stereochemistry of these vital pharmaceutical building blocks.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Partial degradation of five pesticides and an industrial pollutant by ozonation in a pilot-plant scale reactor Source: Journal of Hazardous Materials URL: [Link]

Sources

Foundational

Stereochemical Configuration and Application of (S)-Cbz-α-methyl-phenylglycine CHA Salt in Peptide Drug Discovery

Executive Summary The integration of non-natural amino acids into peptide backbones represents a paradigm shift in modern drug discovery. By restricting conformational flexibility and shielding vulnerable peptide bonds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-natural amino acids into peptide backbones represents a paradigm shift in modern drug discovery. By restricting conformational flexibility and shielding vulnerable peptide bonds, α-methylated amino acids overcome the inherent pharmacokinetic limitations of native peptides. This technical guide provides an in-depth analysis of (S)-Cbz-α-methyl-phenylglycine cyclohexylamine (CHA) salt (CAS: 1234692-68-2), detailing its stereochemical assignment, self-validating resolution protocols, and mechanistic impact on proteolytic stability.

Introduction to α-Methyl Amino Acids in Drug Discovery

Native peptides often suffer from poor metabolic stability and rapid clearance in vivo. The strategic introduction of α-methyl amino acids—where the α-proton is replaced by a methyl group—addresses these liabilities. This structural modification induces severe steric hindrance around the φ (phi) and ψ (psi) dihedral angles, promoting stable secondary structures (e.g., helices) and drastically reducing recognition by endogenous endopeptidases [1]. As a highly constrained, aromatic building block, α-methyl-phenylglycine (Mpg) is particularly valuable for developing orally bioavailable and long-acting therapeutics.

Structural and Stereochemical Elucidation

Accurate stereochemical configuration is non-negotiable in drug development, as chirality dictates receptor affinity and biological activity.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The stereocenter of α-methyl-phenylglycine contains four distinct substituents at the α-carbon. To determine the absolute configuration, we apply the CIP priority rules:

  • -NH-Cbz (Nitrogen): Priority 1. Nitrogen has the highest atomic number of the atoms directly attached to the chiral center.

  • -COO⁻ (Carboxylate): Priority 2. The carbon is bonded to three oxygen equivalents (O, O, O), which outranks the carbon atoms of the phenyl ring.

  • -C₆H₅ (Phenyl): Priority 3. The carbon is bonded to three carbon equivalents (C, C, C) within the aromatic system.

  • -CH₃ (Methyl): Priority 4. The carbon is bonded to three hydrogens (H, H, H).

For the (S)-configuration , when the lowest priority group (-CH₃) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 proceeds in a counter-clockwise direction.

The Role of Cbz Protection and the CHA Salt

The Carboxybenzyl (Cbz) group provides robust protection of the α-amine during peptide coupling, preventing unwanted nucleophilic attack. However, Cbz-protected unnatural amino acids are frequently isolated as viscous oils or amorphous solids, complicating purification.

The addition of cyclohexylamine (CHA) converts the amorphous free acid into a highly crystalline salt [2]. Causality: This crystallization is not merely a purification step; it acts as a thermodynamic sink. Because diastereomeric or enantiopure salts exhibit differential solubilities, fractional crystallization drives the optical purity of the bulk material to >99% enantiomeric excess (ee), creating a self-validating system for chiral isolation.

ChiralResolution A Racemic α-Methyl-Phenylglycine B Cbz Protection (Amine Masking) A->B C Addition of Cyclohexylamine (CHA) B->C D Fractional Crystallization C->D E (S)-Cbz-Mpg CHA Salt (Crystals) D->E F Chiral HPLC & X-Ray Validation E->F

Workflow for the isolation and validation of (S)-Cbz-Mpg CHA salt.

Experimental Protocol: Synthesis, Resolution, and Validation

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating methodology for isolating and confirming the (S)-enantiomer.

Step 1: Amine Protection (Cbz-Cl)
  • Suspend racemic α-methyl-phenylglycine (1.0 eq) in a biphasic mixture of aqueous Na₂CO₃ (10% w/v) and dioxane.

  • Cool the reactor to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Causality: The alkaline aqueous layer serves a dual purpose: it maintains the amine in its nucleophilic free-base form while simultaneously neutralizing the HCl byproduct, driving the reaction thermodynamically to completion.

  • Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with ethyl acetate, and concentrate to yield racemic Cbz-Mpg as a crude oil.

Step 2: CHA Salt Formation and Crystallization
  • Dissolve the crude Cbz-Mpg in an anhydrous solvent matrix of diethyl ether and ethyl acetate (1:1 v/v).

  • Add cyclohexylamine (CHA, 1.0 eq) slowly under continuous stirring at room temperature.

  • Causality: The CHA salt of the (S)-enantiomer exhibits lower solubility in this specific solvent matrix compared to the (R)-enantiomer, allowing for selective precipitation.

  • Induce crystallization by cooling to 4°C. Filter the resulting precipitate and recrystallize from boiling ethanol/water to achieve >99% ee.

Step 3: Stereochemical Validation
  • Chiral HPLC: Liberate the free acid by treating a small aliquot of the CHA salt with 1M KHSO₄. Analyze via a Daicel Chiralpak AD-H column (Hexane/IPA/TFA 80:20:0.1) and compare retention times against a known racemic standard to validate enantiomeric excess.

  • X-Ray Crystallography: Grow single crystals of the CHA salt by slow evaporation from methanol. Anomalous dispersion of X-rays provides definitive, self-validating proof of the absolute (S)-configuration.

Mechanistic Impact on Peptide Stability

The incorporation of (S)-α-methyl-phenylglycine into a therapeutic peptide sequence fundamentally alters its interaction with biological environments [3]. Native L-amino acids are readily recognized by the active sites of digestive proteases (e.g., trypsin, chymotrypsin). By replacing the α-proton with a bulky methyl group, the peptide bond is sterically shielded.

Causality: This steric bulk prevents the peptide backbone from adopting the specific transition-state geometry required for the protease's catalytic triad to execute nucleophilic attack. Consequently, enzymatic cleavage is aborted, extending the drug's half-life [4].

ProteaseResistance Native Native Peptide Bond Protease Protease Active Site Native->Protease Methyl α-Methylated Peptide Bond Methyl->Protease Cleavage Rapid Enzymatic Cleavage Protease->Cleavage Shielding Steric Shielding (No Cleavage) Protease->Shielding

Mechanism of steric shielding preventing enzymatic cleavage.

Quantitative Data Summary

The stabilizing effects of α-methylated amino acids are highly quantifiable. Table 1 summarizes the comparative stability of native versus α-methylated peptides, demonstrating the profound pharmacokinetic advantages of this stereochemical modification.

Peptide ModificationProtease ChallengeHalf-Life (t½)Relative Stability Increase
Native L-Phenylglycine Trypsin / Chymotrypsin< 15 minsBaseline (1x)
(S)-α-Methyl-Phenylglycine Trypsin / Chymotrypsin> 24 hours> 96x
Native L-Alanine Serum Peptidases~ 30 minsBaseline (1x)
α-Methyl-Alanine (Aib) Serum Peptidases> 12 hours> 24x

Table 1: Comparative proteolytic stability of native vs. α-methylated peptide sequences.

Conclusion

The precise stereochemical configuration of (S)-Cbz-α-methyl-phenylglycine CHA salt is paramount for its successful application in drug discovery. By leveraging CIP priority rules, robust Cbz/CHA crystallization protocols, and rigorous analytical validation, researchers can confidently integrate this chiral building block into therapeutic pipelines. The resulting steric constraints not only pre-organize peptide secondary structures but also impart critical resistance to enzymatic degradation, driving the development of the next generation of orally bioavailable peptide therapeutics.

References

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Exploratory

Mechanistic Paradigms of Cbz Deprotection in α-Methyl-Phenylglycine Derivatives

Executive Summary & Structural Profiling The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry. While its removal is typically straightforward, applying stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry. While its removal is typically straightforward, applying standard deprotection protocols to α-methyl-phenylglycine (α-Me-Phg) derivatives introduces profound kinetic and thermodynamic hurdles.

α-Me-Phg is a non-proteinogenic, fully substituted quaternary amino acid. The α-carbon bears a methyl group, a phenyl ring, a carboxylate, and the Cbz-protected amine. This architectural crowding creates two distinct mechanistic challenges:

  • Steric Shielding: The dense quaternary center restricts the conformational flexibility of the carbamate linkage, physically impeding the approach of catalysts or nucleophiles.

  • Competitive Adsorption: During transition-metal catalysis, the intrinsic α-phenyl ring of the substrate competitively adsorbs onto the catalyst surface, acting as an intramolecular inhibitor against the Cbz benzyl group.

This whitepaper dissects the causality behind experimental choices for deprotecting α-Me-Phg derivatives, providing drug development professionals with self-validating workflows grounded in authoritative chemical principles.

Mechanistic Pathways of Cbz Cleavage

Pathway A: Heterogeneous Catalytic Hydrogenolysis

The most ubiquitous method for Cbz removal is catalytic hydrogenolysis using palladium on carbon (Pd/C)[1]. The reaction proceeds through a multi-step heterogeneous mechanism:

  • Surface Adsorption: The benzyl aromatic ring of the Cbz group must lie flat against the palladium surface. In α-Me-Phg, the adjacent α-phenyl group strongly competes for these active Pd sites.

  • Hydrogen Transfer & Cleavage: Once properly oriented, hydrogen is transferred to the benzylic carbon, cleaving the C-O bond to release toluene [2].

  • Spontaneous Decarboxylation: The resulting carbamic acid intermediate is thermodynamically unstable and rapidly decarboxylates to yield the free amine and CO₂ gas.

Expert Insight: To overcome the competitive pi-adsorption of the α-phenyl group, higher catalyst loadings (e.g., 10% Pd/C instead of 5%) or transfer hydrogenation conditions (using ammonium formate at elevated temperatures) are required to drive the reaction forward.

Mechanism A Cbz-α-Me-Phg B Pd Adsorption A->B H2 / Pd/C C C-O Cleavage B->C Steric Barrier D Carbamic Acid C->D - Toluene E Decarboxylation D->E - CO2

Mechanistic steps of Cbz hydrogenolysis highlighting the steric barrier.
Pathway B: Acidolytic Cleavage (HBr/AcOH)

When hydrogenolysis is sluggish or incompatible with other reducible functional groups (e.g., alkenes, alkynes), strong acidolysis is employed [3]. The standard reagent is 33% hydrogen bromide in glacial acetic acid (HBr/AcOH).

  • Protonation: The strongly acidic medium protonates the carbamate carbonyl oxygen.

  • Nucleophilic Attack: The highly nucleophilic bromide ion attacks the benzylic carbon. Due to the stability of the benzyl cation, this step exhibits a blended SN2/SN1 character [2].

  • Liberation: The cleavage yields benzyl bromide and the carbamic acid, which subsequently decarboxylates.

Expert Insight: While the α-position is sterically hindered, the benzylic carbon of the Cbz group remains relatively exposed. Therefore, acidolysis often exhibits more predictable kinetics for α-Me-Phg than hydrogenolysis, provided the rest of the molecule can tolerate highly acidic conditions.

Quantitative Performance & Comparative Data

The following table synthesizes the kinetic and thermodynamic profiles of various deprotection strategies applied specifically to α-Me-Phg derivatives.

Deprotection MethodReagents & ConditionsTempAvg. TimeYieldPrimary Byproducts
Standard Hydrogenolysis H₂, 10% Pd/C, MeOH25°C12–18 h82–89%Toluene, CO₂
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH60°C4–6 h88–94%Toluene, CO₂, NH₃
Acidolytic Cleavage 33% HBr in AcOH25°C2–3 h90–95%Benzyl bromide, CO₂

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can troubleshoot deviations in real-time.

Protocol A: Optimized Catalytic Hydrogenolysis

Objective: Mild deprotection preserving acid-sensitive moieties.

  • Solvation: Dissolve 1.0 mmol of Cbz-α-Me-Phg in 10 mL of anhydrous Methanol (MeOH).

    • Causality: MeOH acts as an excellent solvent for polar intermediates and provides mild proton-donating capabilities that stabilize the transition state during C-O cleavage.

  • Catalyst Addition: Add 10% Pd/C (100 mg, 10% w/w).

    • Causality: A higher catalyst loading is strictly required to mathematically outcompete the non-productive adsorption of the substrate's α-phenyl ring.

  • Atmospheric Exchange: Purge the reaction flask with N₂ (3 cycles), followed by H₂ gas (3 cycles). Attach a double-layered H₂ balloon.

  • Reaction Monitoring: Stir vigorously at 25°C. The reaction progress is self-validating; the cessation of CO₂ micro-bubble formation indicates the completion of decarboxylation. Confirm via HPLC (typically 12-18 hours).

  • Workup: Filter the suspension through a tightly packed Celite pad.

    • Causality: Celite safely traps the pyrophoric palladium catalyst without absorbing the highly polar free amino acid product. Concentrate the filtrate in vacuo.

Protocol B: Acidolytic Cleavage (HBr/AcOH)

Objective: Rapid deprotection for substrates lacking acid-sensitive groups.

  • Reaction Initiation: Suspend 1.0 mmol of Cbz-α-Me-Phg in 3.0 mL of 33% HBr in glacial acetic acid.

    • Causality: The absence of water prevents competitive hydrolysis, ensuring the bromide ion acts as the exclusive nucleophile.

  • Agitation: Stir at room temperature for 2 hours. A homogeneous solution usually forms as the Cbz group is cleaved.

    • Causality: Elevated temperatures must be avoided to prevent unwanted cleavage of the α-phenyl group or racemization of adjacent stereocenters.

  • Precipitation (Self-Validation): Pour the reaction mixture dropwise into 30 mL of ice-cold diethyl ether while stirring vigorously.

    • Causality: The target α-Me-Phg precipitates instantly as an insoluble hydrobromide salt. The toxic benzyl bromide byproduct and acetic acid remain entirely soluble in the ether phase, driving an immediate, visually confirmable purification.

  • Isolation: Centrifuge the suspension, decant the ether layer, and wash the white pellet twice with fresh cold ether. Dry under high vacuum.

Workflow Start Cbz-α-Me-Phg Decision Acid Sensitive? Start->Decision Hydro Hydrogenolysis (H2, Pd/C) Decision->Hydro Yes Acid Acidolysis (HBr/AcOH) Decision->Acid No Workup1 Filter & Conc. Hydro->Workup1 Workup2 Ether Precipitate Acid->Workup2 End Free α-Me-Phg Workup1->End Workup2->End

Decision matrix and workflow for selecting the optimal Cbz deprotection route.

References

  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Conversion of (S)-Cbz-α-methyl-phenylglycine CHA Salt to Free Acid and Subsequent Peptide Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the desalting and coupling of sterically hindered α-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the desalting and coupling of sterically hindered α-methyl amino acids.

Mechanistic Rationale & Causality

(S)-Cbz-α-methyl-phenylglycine is a highly valuable unnatural amino acid building block utilized to introduce conformational rigidity and proteolytic stability into peptide therapeutics. Because the free carboxylic acid of this lipophilic molecule is often an amorphous solid or thick oil prone to degradation, it is commercially supplied as a highly stable, crystalline cyclohexylamine (CHA) salt [[1]]().

Before this building block can be utilized in amide bond formation, the CHA salt must be "cracked" to liberate the free acid. If the cyclohexylamine is not completely removed, it will act as a potent competing nucleophile during the activation step, leading to the irreversible formation of a cyclohexylamide byproduct.

The Chemistry of Salt Cracking

The conversion relies on a biphasic liquid-liquid extraction. The goal is to protonate the strongly basic cyclohexylamine (pKa ~10.6) to force it into the aqueous phase, while the lipophilic Cbz-protected amino acid partitions into the organic phase.

  • Acid Selection: The carboxybenzyl (Cbz) protecting group is highly stable to mild aqueous acids but can be cleaved by strong anhydrous acids (e.g., HBr/AcOH) 1. Therefore, mild aqueous acids such as 1M Potassium Bisulfate (KHSO 4​ ) or 5% Citric Acid are the industry standards for this transformation 2, 3. These acids provide a sufficiently low pH (pH 1.5 - 2.5) to quantitatively protonate the CHA without risking premature Cbz deprotection.

The Steric Challenge of α-Methyl Amino Acids

Coupling an α-methyl amino acid presents a severe thermodynamic and kinetic barrier. The introduction of the methyl group at the α-carbon restricts the Ramachandran ϕ and ψ angles, creating a rigid local conformation 4. This quaternary center physically shields the activated carbonyl from nucleophilic attack. Traditional carbodiimide-based activation methods (e.g., EDC/HOBt or DIC) are notoriously inefficient for α-methyl amino acids, often resulting in low yields and the formation of inactive N-acylurea byproducts 5. To overcome this, highly reactive uronium/aminium salts like HATU are required. HATU forms a highly reactive 7-azabenzotriazole (OAt) active ester, which utilizes a neighboring-group effect (hydrogen bonding via the pyridine nitrogen) to accelerate the aminolysis step 6, 5.

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered α-Methyl Amino Acids

Coupling ReagentActivation MechanismSuitability for α-Me AAsTypical Reaction TimeByproduct Risk Profile
EDC / HOBt O-acylisourea to OBt esterPoor12–24 hHigh (N-acylurea rearrangement)
HBTU OBt active esterModerate6–12 hModerate (Guanidinylation of amine)
HATU OAt active esterExcellent2–4 hLow (Accelerated by neighboring group)
COMU Oxyma active esterExcellent1–3 hLow (High efficiency, less hazardous)

Experimental Protocols

Protocol A: Conversion of (S)-Cbz-α-Me-Phg·CHA to Free Acid

This protocol utilizes a self-validating biphasic extraction to ensure complete removal of the CHA salt.

  • Dissolution: Suspend 1.0 equivalent of (S)-Cbz-α-Me-Phg·CHA salt in Ethyl Acetate (EtOAc) at a concentration of approximately 10 mL/mmol.

  • Acidification: Add an equal volume of 1M aqueous KHSO 4​ or 5% aqueous Citric Acid. Stir vigorously for 10 minutes at room temperature until the suspension fully dissolves into the two liquid phases.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and vent. Allow the layers to separate completely.

  • Validation Checkpoint 1 (Aqueous Phase): Test the pH of the aqueous (bottom) layer using pH paper. It must be < 3. If pH > 3, add additional KHSO 4​ or Citric Acid and repeat the extraction. Discard the aqueous layer once validated.

  • Washing: Wash the organic (top) layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free acid as a foam or viscous oil.

  • Validation Checkpoint 2 (Organic Phase): Perform a Ninhydrin (Kaiser) test on a micro-aliquot of the isolated free acid. A negative result (no purple color) validates the complete removal of the cyclohexylamine.

Protocol B: Solution-Phase Coupling of (S)-Cbz-α-Me-Phg-OH

Due to steric hindrance, pre-activation is required, but extended pre-activation must be avoided to prevent reagent degradation.

  • Pre-activation: Dissolve the freshly prepared (S)-Cbz-α-Me-Phg-OH (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.15 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Timing: Stir the mixture for exactly 5 minutes at room temperature. Causality: This specific timeframe ensures complete formation of the highly reactive OAt ester while minimizing the risk of guanidinylation side-reactions.

  • Coupling: Add the pre-activated mixture dropwise to a solution of the target amine (1.0 eq) in DMF.

  • Reaction: Stir at room temperature for 2–4 hours. For exceptionally hindered secondary amines, mild heating (40°C) or a double-coupling strategy may be required.

  • Validation Checkpoint 3: Monitor the reaction via LC-MS. The complete disappearance of the target amine mass indicates a successful coupling.

Workflow Visualizations

SaltCracking Start Suspend CHA Salt in EtOAc AddAcid Wash with 1M KHSO4 or 5% Citric Acid Start->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgPhase Organic Phase (Free Acid) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (CHA Salt) PhaseSep->AqPhase Discard Bottom Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Concentrate Concentrate in vacuo (Pure Free Acid) Wash->Concentrate

Caption: Liquid-liquid extraction workflow for the conversion of CHA salt to free acid.

Coupling FreeAcid Sterically Hindered Free Acid Activation Pre-activation (5 min) HATU + DIPEA FreeAcid->Activation ActiveEster OAt Active Ester (Highly Reactive) Activation->ActiveEster Coupling Extended Coupling (2-4 hours) ActiveEster->Coupling Amine Target Amine Amine->Coupling Product Coupled Peptide Coupling->Product

Caption: HATU-mediated coupling workflow for sterically hindered α-methyl amino acids.

References

  • Title: In-Depth Technical Guide to Cbz-D-Arg(Pbf)-OH for Peptide Synthesis | Source: Benchchem | URL: 1

  • Title: Technical Support Center: Enhancing Peptide Solubility with α-Methyl-Aspartic Acid | Source: Benchchem | URL: 6

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Source: ResearchGate | URL: 5

  • Title: Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic | Source: PMC | URL: 4

  • Title: EP2657234B1 - Optically-active diazabicyclooctane derivative and method for manufacturing same | Source: Google Patents | URL: 2

  • Title: Synthesis of novel conjugates based on a functionalized cyclo[DKP-isoDGR] integrin ligand and potent cytotoxic agents | Source: Insubria | URL: 3

Sources

Application

Application Note: Incorporation of (S)-Cbz-α-methyl-phenylglycine CHA Salt into Peptidomimetics

Introduction & Mechanistic Rationale The design of advanced peptidomimetics often requires the incorporation of non-natural, sterically hindered building blocks to enhance pharmacokinetic properties. (S)-Cbz-α-methyl-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The design of advanced peptidomimetics often requires the incorporation of non-natural, sterically hindered building blocks to enhance pharmacokinetic properties. (S)-Cbz-α-methyl-phenylglycine is an α,α-disubstituted amino acid that introduces severe steric bulk into the peptide backbone. This substitution restricts the Ramachandran dihedral angles ( ϕ , ψ ), strongly favoring rigid secondary structures such as 310​ -helices or β -turns, and provides near-absolute resistance to enzymatic proteolysis.

Commercially, this building block is supplied as a cyclohexylamine (CHA) salt . The free acid of highly lipophilic, Cbz-protected amino acids often presents as a viscous, hygroscopic oil[1]. Crystallization with cyclohexylamine yields a stable, free-flowing powder that ensures long-term benchtop stability and allows for highly precise stoichiometric weighing[1]. However, the CHA salt introduces specific synthetic challenges: it must be quantitatively desalted prior to use, and the extreme steric hindrance of the α,α-disubstituted core demands highly optimized coupling chemistries[2].

Experimental Workflows & State Transitions

The successful incorporation of this building block requires a three-phase workflow: Desalting, Hindered Coupling, and Orthogonal Deprotection.

Workflow Step1 1. Desalting (Citric Acid / EtOAc) Step2 2. Activation (COMU / DIPEA) Step1->Step2 Step3 3. Amide Coupling (Nucleophilic Attack) Step2->Step3 Step4 4. Cbz Deprotection (H2, Pd/C) Step3->Step4

Fig 1. Sequential workflow for the incorporation of CHA-salt protected amino acids.

Mechanism N1 Cbz-α-Me-Phg·CHA (Salt) N2 Cbz-α-Me-Phg-OH (Free Acid) N1->N2 H+ Wash (- CHA) N3 Oxyma Active Ester (Intermediate) N2->N3 COMU DIPEA N4 Peptidomimetic (Product) N3->N4 Peptide-NH2 (- Oxyma)

Fig 2. Chemical state transitions from the stable CHA salt to the conjugated peptidomimetic.

Quantitative Data: Coupling Reagent Efficacy

Standard carbodiimide chemistry (DIC/HOBt) or even traditional uronium salts (HATU/HOAt) are often ineffective for α,α-disubstituted amino acids due to the massive steric shielding around the carbonyl carbon[2]. The table below summarizes the causality behind reagent selection, highlighting the superiority of Oxyma-based (COMU) or phosphonium-based (PyAOP) activators for this specific substrate[2],[3].

Coupling ReagentActivation ChemistryExpected Yield (%)Reaction TimeEpimerization Risk
DIC / HOBt Carbodiimide< 20%24 hNone (Lacks α -proton)
HATU / DIPEA Uronium (HOAt)30 - 45%24 hNone (Lacks α -proton)
PyAOP / DIPEA Phosphonium (HOAt)80 - 90%4 - 6 hNone (Lacks α -proton)
COMU / DIPEA Uronium (Oxyma)85 - 95%2 - 4 hNone (Lacks α -proton)

Expert Insight: Because α-methyl-phenylglycine is α,α-disubstituted, it lacks an α -proton. Consequently, the classic oxazolone-mediated epimerization pathway is chemically impossible. Researchers can safely utilize highly reactive conditions (excess base, elevated temperatures) without risking racemization.

Detailed Experimental Protocols

Protocol 1: Quantitative Desalting (Free-Basing) of the CHA Salt

Causality: If the cyclohexylamine (CHA) counterion is not completely removed, it will act as a potent competing nucleophile during the activation step, consuming the activated ester to form an inert, dead-end cyclohexylamide byproduct[4].

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of (S)-Cbz-α-methyl-phenylglycine CHA salt in analytical grade Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Add an equal volume of 5% aqueous Potassium Bisulfate ( KHSO4​ ) or 0.5 M Citric Acid[4].

  • Stir the biphasic mixture vigorously at room temperature for 15 minutes until all solid material has dissolved.

  • Transfer to a separatory funnel and isolate the organic (EtOAc) layer.

  • Wash the organic layer twice more with the acidic aqueous solution to ensure complete removal of the CHA.

  • Wash the organic layer once with brine (saturated NaCl ), then dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free acid as a foam or viscous oil.

  • Self-Validation System: Check the pH of the combined aqueous washes; it must remain < 3 to ensure CHA is fully protonated. Weigh the dried organic residue—a mass recovery of >95% of the theoretical free acid confirms successful desalting.

Protocol 2: Sterically Hindered Amide Coupling

Causality: To overcome the steric clash induced by the α -methyl and phenyl groups, we utilize COMU. COMU is less sterically demanding than HOAt-based reagents and forms a highly reactive Oxyma ester intermediate, driving the acylation of sluggish amines[3].

Step-by-Step Methodology:

  • Dissolve the freshly prepared (S)-Cbz-α-methyl-phenylglycine free acid (1.5 eq relative to the amine) in anhydrous N,N-Dimethylformamide (DMF).

  • Add COMU (1.5 eq) to the solution and stir for 2 minutes at 0∘C .

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The solution will turn a characteristic yellow/orange color, indicating the formation of the active Oxyma ester. Let activate for 5 minutes.

  • Add the target peptide/amine (1.0 eq) dissolved in a minimal amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The complete disappearance of the starting amine mass and the emergence of the product mass [M+H]+ validates the coupling. If unreacted amine persists after 4 hours, a second coupling cycle with PyAOP/DIPEA is recommended[2].

Protocol 3: Orthogonal Cbz Deprotection

Causality: The Carboxybenzyl (Cbz) group is completely stable to standard Fmoc (piperidine) and Boc (TFA) deprotection conditions. It must be removed via catalytic hydrogenolysis, which cleanly yields the free amine and volatile byproducts (toluene and CO2​ ).

Step-by-Step Methodology:

  • Dissolve the Cbz-protected peptidomimetic in Methanol or Ethanol (degassed).

  • Under a blanket of inert gas (Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide).

  • Evacuate the reaction flask and backfill with Hydrogen gas ( H2​ ) via a balloon or Parr shaker (at 1-2 atm).

  • Stir vigorously at room temperature for 2 to 12 hours.

  • Purge the flask with Nitrogen to remove all residual Hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess Methanol.

  • Concentrate the filtrate under reduced pressure to yield the free amine.

  • Self-Validation System: Perform a Kaiser (ninhydrin) test on a micro-aliquot of the product. The development of a deep blue color confirms the successful removal of the Cbz group and the liberation of the primary amine.

References

  • researchgate.
  • chempep.
  • acs.
  • In-Depth Technical Guide to Cbz-D-Arg(Pbf)

Sources

Method

preparation of unnatural amino acid derivatives from (S)-Cbz-α-methyl-phenylglycine CHA salt

An Application Guide for the Strategic Synthesis of Unnatural Amino Acid Derivatives from (S)-Cbz-α-methyl-phenylglycine CHA Salt Abstract Unnatural amino acids, particularly α,α-disubstituted variants like α-methyl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Synthesis of Unnatural Amino Acid Derivatives from (S)-Cbz-α-methyl-phenylglycine CHA Salt

Abstract

Unnatural amino acids, particularly α,α-disubstituted variants like α-methyl-phenylglycine, are pivotal building blocks in modern medicinal chemistry. Their incorporation into peptides or small molecules can induce specific conformational constraints, enhance proteolytic stability, and improve pharmacological profiles.[1][] (S)-Cbz-α-methyl-phenylglycine, a chiral, N-protected α,α-disubstituted amino acid, serves as a versatile precursor for a wide range of derivatives. This guide provides a comprehensive set of application notes and detailed protocols for the effective utilization of its cyclohexylammonium (CHA) salt. We will cover the liberation of the free carboxylic acid, subsequent peptide coupling strategies to overcome steric hindrance, and N-terminal deprotection to enable further functionalization. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and practical, field-proven insights.

Introduction: The Strategic Value of (S)-Cbz-α-methyl-phenylglycine CHA Salt

The starting material, (S)-Cbz-α-methyl-phenylglycine, is protected at the amine terminus with a benzyloxycarbonyl (Cbz) group and features a quaternary α-carbon. This α-methylation is critical for designing peptides with restricted conformations, often favoring helical structures.[1][3] However, the free acid form of such amino acids can be challenging to handle, often presenting as oils or amorphous solids with limited shelf-life.

The formation of a cyclohexylammonium (CHA) salt provides a robust solution to these challenges.[4] Cyclohexylamine is a weak organic base that reacts with the carboxylic acid to form a stable, crystalline salt.[5][6] This offers several distinct advantages:

  • Enhanced Stability: The salt form is significantly more stable and less prone to degradation during storage.

  • Improved Handling: The crystalline nature of the salt makes it easier to weigh accurately and handle compared to an oil or amorphous solid.[4]

  • High Purity: Crystallization of the salt is an effective purification step, ensuring a high-purity starting material for subsequent reactions.

This guide outlines the primary synthetic pathways to unlock the potential of this valuable building block, as illustrated below.

G Start (S)-Cbz-α-methyl-phenylglycine CHA Salt FreeAcid Free Carboxylic Acid (Protocol 1) Start->FreeAcid Acidification & Extraction FreeAmine Free Amine Derivative (Protocol 3) Start->FreeAmine Cbz Deprotection (Hydrogenolysis) Peptide Peptide/Amide Derivatives (Protocol 2) FreeAcid->Peptide Peptide Coupling (HATU, etc.) FurtherDerivs Further N-Acylation (e.g., with other acids) FreeAmine->FurtherDerivs Acylation / Coupling

Diagram 1: Key synthetic pathways from the CHA salt starting material.

Protocol 1: Liberation of the Free Carboxylic Acid

Scientific Principle: The foundational step is the conversion of the CHA salt back into its free acid form. This is an acid-base extraction procedure. By dissolving the salt in an organic solvent and washing with a dilute aqueous acid (e.g., HCl or KHSO₄), the carboxylate anion is protonated to yield the free carboxylic acid, which remains in the organic layer. The protonated cyclohexylamine (cyclohexylammonium chloride) is water-soluble and is removed with the aqueous phase.

Experimental Protocol: Free Acid Liberation

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Purpose
(S)-Cbz-α-Me-Phg-OH · CHAC₂₅H₃₄N₂O₄442.55Starting Material
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Organic Solvent
1 M Hydrochloric Acid (HCl) or 10% KHSO₄(aq)HCl / KHSO₄-Acidifying Agent
Deionized WaterH₂O18.02Washing
Brine (Saturated NaCl(aq))NaCl58.44Washing / Drying Aid
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Procedure:

  • Dissolution: Weigh 1.0 equivalent of (S)-Cbz-α-methyl-phenylglycine CHA salt into a separatory funnel. Add ethyl acetate (approx. 20 mL per gram of salt).

  • Acidification: Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Phase Separation: Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x volume of acid used) and then with brine (1 x volume of acid used) to remove residual acid and water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting product, (S)-Cbz-α-methyl-phenylglycine, should be a white solid or a viscous oil. Dry under high vacuum to remove residual solvent.

G cluster_workflow Protocol 1: Workflow A 1. Dissolve CHA Salt in Ethyl Acetate B 2. Wash with 1M HCl (aq) to Protonate Acid A->B C 3. Separate Aqueous Layer (contains CHA·HCl) B->C D 4. Wash Organic Layer with Water & Brine C->D E 5. Dry Organic Layer (Anhydrous Na₂SO₄) D->E F 6. Filter & Concentrate in vacuo E->F G Isolated Free Acid Product F->G

Diagram 2: Experimental workflow for liberating the free acid.

Protocol 2: Peptide Coupling of a Sterically Hindered Acid

Scientific Principle: Forming an amide bond between an α,α-disubstituted amino acid and an amine is challenging due to severe steric hindrance at the electrophilic carbonyl carbon.[3][7] Standard coupling reagents like DCC/HOBt may be sluggish or ineffective. More potent activating agents are required. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the amide bond with minimal racemization.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Purpose
(S)-Cbz-α-Me-Phg-OHC₁₈H₁₉NO₄313.35Carboxylic Acid Component
Benzylamine (Example Amine)C₇H₉N107.15Amine Nucleophile
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Reagent
DIPEA (or Hunig's Base)C₈H₁₉N129.24Non-nucleophilic Base
Anhydrous DMF or CH₂Cl₂C₃H₇NO / CH₂Cl₂-Reaction Solvent

Procedure:

  • Setup: To a dry, inert-atmosphere flask, add (S)-Cbz-α-Me-Phg-OH (1.0 equiv.) and dissolve in anhydrous DMF (0.1-0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (e.g., benzylamine, 1.1 equiv.) and HATU (1.1 equiv.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 equiv.) dropwise. The base is crucial for deprotonating the carboxylic acid and the ammonium intermediate formed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide derivative.

G RCOOH Cbz-AA-COOH (Carboxylic Acid) ActiveEster O-Acylisourea Intermediate (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Product Cbz-AA-CONHR' (Peptide/Amide Product) ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Product

Diagram 3: Simplified mechanism of HATU-mediated peptide coupling.

Protocol 3: N-Terminal Cbz Group Deprotection

Scientific Principle: The Cbz group is a versatile protecting group for amines, stable to a wide range of conditions but readily removable. The most common and clean method for its removal is catalytic hydrogenolysis.[8][9] In this process, a palladium catalyst (typically on a carbon support, Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate) are used. The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.[10] This method is highly efficient but is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some nitro groups. For such cases, acidic conditions using HBr in acetic acid or Lewis acids like AlCl₃ can be employed.[9][11]

Experimental Protocol: Catalytic Hydrogenolysis

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Purpose
Cbz-protected Amino Acid Derivative--Substrate
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst
Methanol (MeOH) or Ethanol (EtOH)CH₃OH / C₂H₅OH-Solvent
Hydrogen Gas (H₂)H₂2.02Reducing Agent
Celite®--Filtration Aid

Procedure:

  • Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in methanol (approx. 20 mL per gram of substrate) in a round-bottom flask suitable for hydrogenation (e.g., a thick-walled flask).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a stream of inert gas like nitrogen or argon.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a septum and needle. Evacuate the flask with a vacuum line and backfill with H₂ from the balloon. Repeat this purge-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure). The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Caution: Do not allow the catalyst-Celite pad to dry, as it can ignite in air. Quench the pad with water before disposal.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected amino derivative. This product is often pure enough for the next step but can be further purified if necessary.

Troubleshooting and Expert Insights

ProtocolPotential IssueRecommended Solution
1 Emulsion during extraction Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent its formation.
1 Product is an oil, not a solid This is common for some derivatives. Ensure all solvent is removed under high vacuum. The product can often be used directly in the next step without being a solid.
2 Low yield in peptide coupling Ensure all reagents and solvents are anhydrous. Increase the amount of DIPEA to 3.0 equivalents. Allow the reaction to run for a longer period (up to 24h). Confirm the purity of the amine.
2 Side-product formation A common side-product is the piperidinyl amide from the decomposition of HATU. This can be minimized by adding the base (DIPEA) last and at 0 °C. Purification by chromatography is key.
3 Stalled or incomplete deprotection The catalyst may be poisoned or inactive. Use fresh Pd/C. For substrates with potential catalyst poisons (e.g., sulfur-containing groups), alternative deprotection methods may be needed.[8]
3 Product is difficult to isolate from solvent The resulting free amine may be highly polar. Use a mixed solvent system (e.g., CH₂Cl₂/MeOH) during work-up and concentration to avoid product loss.

References

  • Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. National Institutes of Health. Available at: [Link]

  • Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • CYCLOHEXYLAMINE (CHA). Ataman Kimya. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.
  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry. Available at: [Link]

  • Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]

  • α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis. Available at: [Link]

  • Cyclohexylamine. Wikipedia. Available at: [Link]

  • Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. The Royal Society of Chemistry. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Cyclohexylamine (CHA), Aminocyclohexane. IRO Group Inc.. Available at: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Semantic Scholar. Available at: [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. Available at: [Link]

  • Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. National Institutes of Health. Available at: [Link]

  • New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. PubMed. Available at: [Link]

  • Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. Available at: [Link]

  • L-phenylglycine derivative and application thereof. Google Patents.
  • A novel synthesis of chromone based unnatural -amino acid derivatives. Indian Academy of Sciences. Available at: [Link]

  • Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. MDPI. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Protocol for the Coupling of (S)-Cbz-α-methyl-phenylglycine CHA Salt

Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, self-validating workflows, and optimized protocols for sterically hindered peptide coupling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, self-validating workflows, and optimized protocols for sterically hindered peptide coupling.

Executive Summary & Mechanistic Rationale

The incorporation of non-proteogenic, α,α-disubstituted amino acids such as (S)-Cbz-α-methyl-phenylglycine is a powerful strategy in drug development. The quaternary α-carbon restricts the peptide's conformational space (often inducing stable 310​ -helices) and dramatically increases resistance to enzymatic degradation, thereby improving pharmacokinetic profiles and HLA binding affinities (1)[1].

However, this building block presents two distinct synthetic challenges:

  • The Counterion Interference: The compound is commercially supplied as a cyclohexylamine (CHA) salt to improve handling and shelf-life. If the CHA salt is not chemically broken prior to coupling, the highly nucleophilic cyclohexylamine will outcompete the target peptide chain, irreversibly consuming the activated ester to form a dead-end cyclohexylamide byproduct (2)[2]. General protocols dictate a mild acidic extraction to isolate the free acid (3)[3].

  • Extreme Steric Hindrance: The combination of an α-methyl group and a bulky phenyl ring creates a highly congested electrophilic center. Standard carbodiimide chemistry (e.g., DIC/HOBt) will yield poor results. Successful amide bond formation requires the neighboring-group effect provided by 1-Hydroxy-7-azabenzotriazole (HOAt) and its uronium salt, HATU (4)[4].

Note on Epimerization: Because the α-carbon lacks a proton, oxazolone-mediated racemization is impossible. This allows us to push coupling conditions (e.g., excess base, elevated temperatures) without risking epimerization.

Process Visualization

Workflow A 1. Starting Material (S)-Cbz-α-Me-Phg CHA Salt B 2. Acidic Extraction 10% KHSO4 / EtOAc A->B Removes CHA Counterion C 3. Free Acid Recovery Organic Phase Drying B->C pH < 3 Validation D 4. Uronium Activation HATU / HOAt / DIPEA C->D Solvent Exchange (DMF) E 5. Nucleophilic Attack Incoming Amine (Resin/Solution) D->E OAt-Ester Intermediate F 6. Target Peptide Sterically Hindered Amide E->F Extended Time / Heat

Workflow for the preparation and coupling of (S)-Cbz-α-methyl-phenylglycine.

Experimental Protocols

Phase I: The "Salt Break" (Free-Basing Protocol)

This phase isolates the reactive free carboxylic acid while quantitatively removing the cyclohexylamine counterion.

Materials:

  • (S)-Cbz-α-methyl-phenylglycine CHA salt

  • Ethyl Acetate (EtOAc)

  • 10% w/v Potassium Hydrogen Sulfate (KHSO₄) in DI water

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Suspend the CHA salt in EtOAc (approx. 10 mL per gram of starting material) in a separatory funnel.

  • Acidification: Add an equal volume of cold 10% KHSO₄.

    • Causality: KHSO₄ buffers the aqueous layer at pH ~2.0. This is acidic enough to fully protonate the cyclohexylamine (forcing it into the aqueous phase) but mild enough to leave the Cbz protecting group completely intact.

  • Extraction: Stopper the funnel and shake vigorously for 3–5 minutes. Vent frequently.

  • Self-Validation (IPC 1): Draw a drop of the aqueous layer and test with pH paper. It must read pH ≤ 2. If the pH is > 2, the CHA is not fully protonated. Add additional 10% KHSO₄ until the target pH is reached.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Secondary Wash: Wash the organic layer with one more volume of 10% KHSO₄, followed by one volume of Brine to remove residual water and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the free acid as a viscous oil or crisp foam. Use immediately or store at -20°C under argon.

Phase II: Sterically Hindered Peptide Coupling

This protocol utilizes the isolated free acid for amide bond formation. The equivalencies are based on the incoming amine (e.g., resin loading).

Materials:

  • Free (S)-Cbz-α-methyl-phenylglycine (2.0 equivalents)

  • HATU (1.9 equivalents)

  • HOAt (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the free (S)-Cbz-α-methyl-phenylglycine (2.0 eq) and HOAt (2.0 eq) in a minimum volume of anhydrous DMF (to achieve ~0.2 M concentration).

  • Activation: Add HATU (1.9 eq) to the solution.

    • Causality: We use slightly less HATU than the amino acid (1.9 eq vs 2.0 eq). This ensures no free uronium species remains in solution, which could otherwise react with the incoming amine to form an irreversible guanidinium capping byproduct.

  • Base Addition: Add DIPEA (4.0 eq). The solution will immediately turn a distinct yellow color, indicating the formation of the highly reactive OAt-ester. Allow pre-activation for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the vessel containing the free amine (e.g., deprotected peptide resin).

  • Reaction Time: Agitate at room temperature for 12 to 16 hours.

    • Optimization: For exceptionally difficult sequences, apply microwave heating (50°C for 30–45 minutes). Because the α-carbon is fully substituted, there is zero risk of oxazolone-driven racemization at elevated temperatures.

  • Self-Validation (IPC 2): Wash the resin and perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete consumption of the primary amine. If the beads are blue, perform a second coupling cycle using fresh reagents before proceeding to the next step.

Quantitative Data & Optimization

Table 1: Comparison of Coupling Reagents for α,α-Disubstituted Amino Acids

Coupling SystemMechanism / Active IntermediateRelative Reaction RateSuitability for α-Me-PhgTypical Yield (16h)
DIC / HOBt Standard OBt Active EsterSlowPoor< 30%
PyBOP / DIPEA Phosphonium / OBt EsterModerateFair50 - 60%
HATU / HOAt / DIPEA Uronium / OAt Ester (7-N effect)FastExcellent> 90%

Table 2: Salt Break Optimization Metrics

Acidic Aqueous WashAqueous pHCHA Removal EfficiencyCbz StabilityOverall Recommendation
10% KHSO₄ ~ 2.0> 99%StableOptimal (Standard)
5% Citric Acid ~ 3.090 - 95%StableAcceptable (Requires more washes)
1M HCl < 1.0> 99%Marginal RiskNot Recommended

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for (S)-Cbz-α-Me-Phg·CHA Reactions

Welcome to the Technical Support Center for (S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt (often abbreviated as (S)-Cbz-α-Me-Phg·CHA). This guide is designed for scientists and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt (often abbreviated as (S)-Cbz-α-Me-Phg·CHA). This guide is designed for scientists and drug development professionals dealing with the unique steric and electronic challenges of this highly hindered, non-natural amino acid derivative.

Below, you will find a mechanistic workflow, troubleshooting FAQs, solvent optimization matrices, and self-validating experimental protocols to ensure high-yield desalting and coupling.

Workflow Visualization

Workflow Salt (S)-Cbz-α-Me-Phg·CHA Stable Storage Form Desalt Biphasic Desalting EtOAc / 5% KHSO4 Salt->Desalt Add Acid FreeAcid Free Acid (S)-Cbz-α-Me-Phg-OH Desalt->FreeAcid Phase Separation Activate Activation HATU / DIEA / DMF FreeAcid->Activate Base + Activator Coupling Amide Coupling + Amine Nucleophile Activate->Coupling Active Ester Product Target Peptide High Yield Coupling->Product C-N Bond Formed

Workflow for the desalting and activation of (S)-Cbz-α-Me-Phg·CHA for peptide synthesis.

Frequently Asked Questions & Troubleshooting Guide
Phase 1: Desalting (Free-Basing) the CHA Salt

Q: Why is the compound supplied as a cyclohexylamine (CHA) salt instead of the free acid? A: The free carboxylic acid of Cbz-α-Me-Phg is highly lipophilic and often presents as a non-crystalline, sticky foam that is difficult to weigh accurately and prone to degradation. The addition of bulky cyclohexylamine forms a highly crystalline, thermodynamically stable salt that ensures long-term shelf life and high enantiomeric purity.

Q: Can I couple the CHA salt directly without desalting it first? A: It is highly discouraged. While some standard amino acid CHA salts can be coupled in situ by adding excess base (like DIEA), the extreme steric hindrance of the α-methyl group dramatically slows down the coupling rate[1]. If you do not remove the CHA, the liberated cyclohexylamine will act as a competing nucleophile, leading to a massive loss of yield via the formation of a Cbz-α-Me-Phg-cyclohexylamide byproduct.

Q: What is the optimal solvent system for breaking the CHA salt without cleaving the Cbz group? A: The Cbz (carboxybenzyl) protecting group is highly stable to mildly acidic aqueous conditions[2]. The industry standard is a biphasic mixture of Ethyl Acetate (EtOAc) and 5% aqueous Potassium Bisulfate (KHSO4) [3]. The KHSO4 (pH ~2) is strong enough to protonate the carboxylic acid and the cyclohexylamine. The highly polar cyclohexylammonium sulfate partitions entirely into the aqueous layer, while the lipophilic free acid dissolves completely into the EtOAc.

Phase 2: Activation & Peptide Coupling

Q: Why is my coupling efficiency so low (<20%) when using standard EDC/HOBt in DCM? A: You are encountering the Thorpe-Ingold effect . The presence of both a phenyl ring and an α-methyl group on the same carbon creates severe steric shielding around the carbonyl carbon. Standard carbodiimides (EDC/DIC) form an O-acylisourea intermediate that is simply too bulky to be attacked by the incoming amine[1]. You must switch to highly reactive uronium salts (HATU, COMU) or phosphonium reagents (PyAOP)[4].

Q: I need to heat the reaction to 40°C to force the coupling. Will this cause epimerization (racemization) of the (S)-stereocenter? A: No. This is a major mechanistic advantage of α-methyl amino acids. Standard amino acids epimerize via the base-catalyzed formation of an oxazolone intermediate, which requires the abstraction of the α-proton. Because (S)-Cbz-α-Me-Phg lacks an α-proton (the position is occupied by the methyl group), oxazolone-mediated epimerization is mechanistically impossible. You can safely apply heat to overcome the steric barrier.

Quantitative Data Summaries

Table 1: Solvent Matrix for CHA Salt Desalting

Organic Solvent Aqueous Acid Phase Separation Cbz Stability Free Acid Recovery
Ethyl Acetate (EtOAc) 5% KHSO4 Excellent (Fast) Stable >98%
Dichloromethane (DCM) 1M Citric Acid Good (Prone to emulsions) Stable ~95%

| Diethyl Ether (Et2O) | 1M HCl | Poor (CHA salt precipitates) | Risk of slight cleavage| <80% |

Table 2: Coupling Reagent & Solvent Optimization for α-Me Amino Acids

Coupling Reagent Solvent System Steric Tolerance Reaction Time Expected Yield
EDC / HOBt DCM Very Low 24 hours < 20%
DIC / Oxyma DMF Moderate 12 hours 40 - 60%
HATU / DIEA DMF or NMP High 4 - 8 hours 85 - 95%

| PyAOP / DIEA | NMP / DMSO (9:1) | Very High | 4 hours | > 95% |

Self-Validating Experimental Protocols
Protocol 1: Biphasic Desalting of (S)-Cbz-α-Me-Phg·CHA

Mechanistic Goal: Quantitatively remove cyclohexylamine to prevent competitive amidation.

  • Suspension: Weigh 1.0 equivalent of (S)-Cbz-α-Me-Phg·CHA into a separatory funnel. Add Ethyl Acetate (10 mL per gram of salt). The salt will remain partially suspended.

  • Acidification: Add an equal volume of 5% aqueous KHSO4.

  • Partitioning: Stopper and shake vigorously for 5 minutes, venting frequently. The suspension will clear as the CHA salt breaks and the free acid dissolves into the EtOAc.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (contains cyclohexylammonium sulfate).

  • Extraction: Extract the aqueous layer once more with half the original volume of EtOAc to ensure complete recovery.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • System Validation: Perform a TLC (Hexanes:EtOAc 1:1). You should observe a single UV-active spot at Rf ~0.4. If baseline material remains, the desalting was incomplete; repeat the KHSO4 wash.

Protocol 2: Sterically Hindered Amide Coupling (Solution Phase)

Mechanistic Goal: Overcome the Thorpe-Ingold steric barrier using a highly reactive active ester in a polar aprotic solvent.

  • Solvation: Dissolve 1.0 equivalent of the freshly desalted (S)-Cbz-α-Me-Phg-OH in anhydrous N,N-Dimethylformamide (DMF) (5 mL per gram). Note: DMF is required to stabilize the highly polar transition state of the sterically hindered coupling[4].

  • Activation: Cool the solution to 0°C. Add 1.2 equivalents of HATU. Stir for 5 minutes.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA), followed immediately by 1.1 equivalents of your target amine.

  • Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours. If the amine is also hindered, heat the reaction to 40°C.

  • System Validation: Monitor via LC-MS. The mass of the active ester intermediate should disappear. Crucially, verify the absence of a +99 Da byproduct peak (which would indicate contamination by residual cyclohexylamine from Protocol 1).

References
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL: [Link]

  • 1 Protection Reactions Wiley-VCH URL:[Link]

  • Organic & Biomolecular Chemistry RSC Publishing URL:[Link]

Sources

Optimization

overcoming steric hindrance in α-methyl-phenylglycine peptide bond formation

Hub: Advanced Unnatural Amino Acids Topic: Overcoming Steric Hindrance in α-Methyl-Phenylglycine (α-Me-Phg) Peptide Bond Formation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Hub: Advanced Unnatural Amino Acids

Topic: Overcoming Steric Hindrance in α-Methyl-Phenylglycine (α-Me-Phg) Peptide Bond Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a synthetic wall when incorporating α,α-dialkyl amino acids into their sequences. While standard modifications like α-aminoisobutyric acid (Aib) are manageable, replacing one methyl group with a bulky phenyl ring to form α-methyl-phenylglycine (α-Me-Phg) exponentially increases the steric bulk.

In therapeutic peptide design, incorporating residues like D-α-methyl-phenylglycine (am-phg) is highly desirable because it restricts conformational freedom, prevents proteolytic degradation, and can dramatically enhance receptor or HLA binding affinities[1],[2],[3]. However, this comes at a severe synthetic cost. This guide dissects the causality behind these failed couplings and provides field-proven, self-validating protocols to force these difficult amide bonds to completion.

FAQ 1: Understanding the Causality of Coupling Failures

Q: Why do standard DIC/Oxyma or HBTU protocols fail completely when coupling the next amino acid to the N-terminus of α-Me-Phg? A: The failure is fundamentally thermodynamic and kinetic. The α-carbon of α-Me-Phg is tetrasubstituted, locking the phi (φ) and psi (ψ) dihedral angles and projecting the bulky phenyl and methyl groups directly over the N-terminal amine[3]. This creates an impenetrable "steric shield." Standard activated esters (like OBt or Oxyma esters) are simply too bulky to access the nucleophile[4]. To overcome this, we must abandon bulky activated esters and use the smallest, most highly reactive electrophile possible.

Q: Is coupling from the carboxyl group of α-Me-Phg just as difficult? A: It is slightly more forgiving but still highly problematic[5]. When activating the carboxyl group of α-Me-Phg, the intermediate is highly prone to oxazolone formation. The bulky side chains force the peptide backbone into a conformation that favors intramolecular attack by the adjacent carbonyl oxygen. This not only stalls the coupling but leads to rapid epimerization. You must use a strategy that accelerates the intermolecular coupling rate to outcompete the intramolecular side reaction.

FAQ 2: Reagent Selection & Quantitative Optimization

Q: What are the optimal coupling reagents for α-Me-Phg? A: Your reagent choice must be dictated by the directionality of the coupling.

  • Coupling TO the α-Me-Phg amine: You must generate an Fmoc-amino acid chloride in situ using bis(trichloromethyl)carbonate (BTC, also known as triphosgene)[6]. Acid chlorides are extremely small and highly electrophilic, allowing them to bypass the phenyl ring's steric bulk.

  • Coupling FROM the α-Me-Phg carboxyl: Microwave-assisted coupling using uronium/aminium salts like HATU or phosphonium salts like PyAOP is required to provide the thermodynamic push necessary to overcome the activation energy barrier.

Table 1: Comparative Efficacy of Coupling Strategies for α-Me-Phg

Coupling DirectionReagent SystemActivation IntermediateTypical Yield (1h)Epimerization Risk
To α-Me-Phg Amine DIC / OxymaActive Ester< 15%Low
To α-Me-Phg Amine HATU / DIEAO-At Ester30 - 40%Moderate
To α-Me-Phg Amine BTC / 2,4,6-CollidineAcid Chloride> 95%Low-Moderate
From α-Me-Phg Carboxyl HATU / DIEA (Microwave)O-At Ester> 90%Moderate
From α-Me-Phg Carboxyl PyAOP / HOAtPhosphonium85 - 90%Low
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: BTC-Mediated In Situ Acid Chloride Coupling (Coupling TO α-Me-Phg Amine)

Causality Check: BTC reacts with the incoming Fmoc-amino acid to form a highly reactive acid chloride[6]. 2,4,6-collidine is used as the base because its own steric hindrance prevents it from reacting with the acid chloride, ensuring it acts solely as an acid scavenger. Self-Validating System: You cannot rely on the Kaiser test here; the ninhydrin molecule is too bulky to react reliably with the hindered α-Me-Phg amine, leading to false negatives. A micro-cleavage LC-MS step is mandatory.

  • Resin Preparation: Swell the resin bearing the N-terminal α-Me-Phg in dry THF for 30 minutes. (Note: THF is preferred over DMF to minimize side reactions with the highly reactive acid chloride).

  • Activation: In a dry vial, dissolve 5.0 equivalents (eq) of the incoming Fmoc-amino acid in dry THF. Add 1.65 eq of BTC.

  • Base Addition: Add 14.0 eq of 2,4,6-collidine to the vial. A precipitate (collidine hydrochloride) will form immediately, indicating successful acid chloride generation.

  • Coupling: Transfer the suspension to the resin. Shake at room temperature for 2 hours.

  • Validation (Micro-cleavage): Withdraw 2-3 mg of resin. Wash with DCM, dry, and treat with 50 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS. Do not proceed to Fmoc deprotection until the LC-MS confirms >95% product mass.

  • Washing: Once validated, wash the resin extensively with THF, then DMF, and proceed to standard piperidine deprotection.

Protocol 2: Microwave-Assisted HATU Coupling (Coupling FROM α-Me-Phg Carboxyl)

Causality Check: Microwave energy provides rapid, uniform heating that increases molecular collision rates, allowing the intermolecular amide bond formation to outpace epimerization-inducing oxazolone formation.

  • Resin Preparation: Swell the resin in a DMF/NMP (1:1 v/v) mixture. (Note: NMP disrupts inter-chain hydrogen bonding, which is critical when dealing with bulky, hydrophobic sequences).

  • Cocktail Preparation: Dissolve 4.0 eq of Fmoc-α-Me-Phg-OH and 3.9 eq of HATU in DMF.

  • Base Addition: Add 8.0 eq of DIEA (N,N-Diisopropylethylamine) to the amino acid solution. Pre-activate for exactly 1 minute. (Warning: Prolonged pre-activation increases the risk of epimerization).

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 15 minutes using a standard microwave peptide synthesizer.

  • Validation: Perform a Chloranil test (if coupling to a secondary amine like Proline) or a Kaiser test (for primary amines). A negative result (colorless/yellow beads) validates reaction completion. If positive, repeat steps 2-4 before deprotection.

Visualization: Strategic Workflow

G Start Identify α-Me-Phg Coupling Direction N_term Coupling TO α-Me-Phg Amine (Nucleophile is hindered) Start->N_term C_term Coupling FROM α-Me-Phg Carboxyl (Electrophile is hindered) Start->C_term BTC In situ Acid Chloride (BTC / 2,4,6-collidine) N_term->BTC High Steric Shield HATU HATU / HOAt / DIEA + Microwave (75°C) C_term->HATU Moderate Shield Test Kaiser / Chloranil Test or LC-MS Micro-cleavage BTC->Test HATU->Test Success Proceed to Deprotection Test->Success Negative (Complete) Fail Double Coupling or Change Solvent (NMP/DMSO) Test->Fail Positive (Incomplete) Fail->BTC Re-attempt

Workflow for optimizing α-Me-Phg peptide bond formation based on coupling directionality.

Sources

Troubleshooting

purification techniques for removing impurities from (S)-Cbz-α-methyl-phenylglycine CHA salt

Welcome to our dedicated technical support center for the purification of (S)-Cbz-α-methyl-phenylglycine CHA salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the purification of (S)-Cbz-α-methyl-phenylglycine CHA salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques to overcome common challenges encountered during the purification of this critical chiral building block.

Introduction: The Importance of Purity

(S)-Cbz-α-methyl-phenylglycine is a valuable non-proteinogenic amino acid derivative used in the synthesis of pharmaceuticals and other complex organic molecules. The cyclohexylamine (CHA) salt form is often preferred as it typically enhances crystallinity and stability, simplifying handling and purification. However, achieving high chemical and enantiomeric purity is paramount for its successful application in subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs).

This guide will provide a structured approach to identifying and removing impurities, with a focus on practical, lab-scale purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (S)-Cbz-α-methyl-phenylglycine CHA salt?

A1: Impurities can originate from the starting materials, side reactions during the synthesis, or degradation. Common impurities to be aware of include:

  • The (R)-enantiomer: This is often the most critical impurity to remove, and its level determines the enantiomeric excess (e.e.) of your material.

  • Unreacted starting materials: These can include α-methyl-phenylglycine, benzyl chloroformate (Cbz-Cl), and cyclohexylamine.

  • By-products from the Cbz protection step: Such as benzyl alcohol and other Cbz-related derivatives.[1]

  • Process-related impurities: These can include related aromatic compounds like phenylacetic acid, benzoic acid, and benzaldehyde.[2]

  • Di-Cbz protected species: Although less common, over-protection can occur.

Q2: What are the primary analytical techniques for assessing the purity of my (S)-Cbz-α-methyl-phenylglycine CHA salt?

A2: A multi-pronged analytical approach is recommended:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity.[3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Essential for assessing chemical purity by separating the target compound from other process-related impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[8][10]

Q3: Why is my purified product an oil instead of a crystalline solid?

A3: Oiling out during recrystallization is a common issue and can be caused by several factors:

  • High impurity levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound, preventing it from precipitating.

  • Rapid cooling: Cooling the solution too quickly can lead to the separation of a supersaturated oil rather than the formation of crystals.

  • Residual water or other solvents: The presence of even small amounts of certain solvents can inhibit crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of (S)-Cbz-α-methyl-phenylglycine CHA salt.

Issue 1: Low Chemical Purity After Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent The ideal solvent system should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Experiment with binary solvent systems like ethanol/water or ethyl acetate/hexane.[11]
Co-precipitation of Impurities If an impurity has similar solubility to your product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system.
Incomplete Removal of Acid-Soluble or Base-Soluble Impurities Perform an acid-base workup before recrystallization. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities.
Issue 2: Poor Enantiomeric Purity (Low e.e.)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Non-selective Crystallization The chosen recrystallization solvent may not effectively differentiate between the diastereomeric salts of the (S) and (R) enantiomers with cyclohexylamine. A thorough solvent screen is necessary.
Racemization During Synthesis or Workup While less common under standard Cbz protection conditions, exposure to harsh basic or acidic conditions, or elevated temperatures for prolonged periods, could potentially lead to some racemization. Review your synthetic and workup procedures.
Enrichment through Diastereomeric Salt Recrystallization If your enantiomeric excess is low, you may need to perform multiple recrystallizations. Monitor the e.e. of the mother liquor and the crystals after each step to optimize the process.
Issue 3: "Oiling Out" During Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Supersaturation The solution is too concentrated. Add more of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.
Rapid Cooling Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.[12]
Solvent System Issues If using a binary solvent system, you may have too much of the "good" solvent. Try adding the anti-solvent (the "poor" solvent) at the elevated temperature until slight turbidity is observed, then add a few drops of the "good" solvent to redissolve, and then cool slowly.[11]
Seeding If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents at room and elevated temperatures. Good candidates for single-solvent recrystallization will show poor solubility at room temperature and good solubility when heated. For binary systems, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: In an appropriately sized flask, add the crude (S)-Cbz-α-methyl-phenylglycine CHA salt and a minimal amount of the hot "good" solvent (or the chosen single solvent) to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

    • Binary Solvent: To the hot, dissolved solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis

While the optimal conditions will depend on the specific column and instrumentation, a general starting point for chiral HPLC analysis of N-protected amino acids is as follows:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralcel OD-H, Chiralpak AD).[4][13][14]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be necessary. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be used.[14]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring of the Cbz group absorbs (e.g., 214 nm or 254 nm).[7]

  • Temperature: Column temperature can influence the separation; starting at ambient temperature is standard.

Visualization of Purification Workflow

PurificationWorkflow cluster_Analysis1 Initial Analysis cluster_Purification Purification cluster_Analysis2 Final Analysis & Isolation Crude_Product Crude (S)-Cbz-α-methyl- phenylglycine CHA Salt Initial_HPLC Chiral & RP-HPLC Analysis Crude_Product->Initial_HPLC Acid_Base Acid-Base Workup (Optional) Initial_HPLC->Acid_Base If impurities are acidic/basic Recrystallization Recrystallization Initial_HPLC->Recrystallization Directly if no acidic/basic impurities Acid_Base->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Final_HPLC Final Purity Check (Chiral & RP-HPLC) Drying->Final_HPLC Pure_Product Pure Product Final_HPLC->Pure_Product Meets Purity Specs

Caption: A typical workflow for the purification and analysis of (S)-Cbz-α-methyl-phenylglycine CHA salt.

References

Sources

Optimization

how to dissolve (S)-Cbz-α-methyl-phenylglycine CHA salt in DMF or DCM

Topic: Dissolution and Handling of (S)-Cbz-α-methyl-phenylglycine CHA Salt Prepared by: Senior Application Scientist, Peptide Chemistry Core Welcome to the Technical Support Center. As researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Dissolution and Handling of (S)-Cbz-α-methyl-phenylglycine CHA Salt Prepared by: Senior Application Scientist, Peptide Chemistry Core

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility issues with unnatural or protected amino acids is a common bottleneck. This guide provides a deep-dive into the thermodynamic and chemical causality behind the poor solubility of (S)-Cbz-α-methyl-phenylglycine cyclohexylammonium (CHA) salt in standard coupling solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), and outlines the field-proven protocols to resolve it.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my (S)-Cbz-α-methyl-phenylglycine supplied as a CHA salt instead of a ready-to-use free acid? A: Unnatural amino acids, particularly α-methylated and N-protected derivatives, are notoriously difficult to crystallize as free acids and often present as hygroscopic oils or amorphous foams. By converting the free acid into a cyclohexylammonium (CHA) or dicyclohexylammonium (DCHA) salt, manufacturers create a highly stable, crystalline powder. This ionic lattice resists degradation, oxidation, and racemization during long-term storage, ensuring high shelf-life stability (1)[1].

Q2: Why does the CHA salt exhibit such poor solubility in DCM and DMF? A: The solubility issue is fundamentally thermodynamic. The CHA salt is an ionic pair consisting of a carboxylate anion and a bulky cyclohexylammonium cation. While DMF is a polar aprotic solvent, the highly structured ionic lattice energy of the salt, combined with the hydrophobic bulk of the cyclohexyl ring, makes direct dissolution highly unfavorable at room temperature.

Q3: Can I force dissolution by heating the solvent or adding a strong base like DIEA directly to the DMF? A: Do not do this. While adding a tertiary amine like N,N-Diisopropylethylamine (DIEA) might temporarily exchange the salt and improve solubility, it leaves the liberated cyclohexylamine floating in your reaction mixture. Cyclohexylamine is a highly reactive primary amine. If you proceed to the coupling step (e.g., adding HATU, DIC, or EDC), this primary amine will act as a competing nucleophile. It will rapidly attack your activated amino acid, forming a dead-end cyclohexylamide byproduct. This will drastically reduce your target peptide yield and create an impurity that is exceptionally difficult to separate via HPLC[2].

Q4: What is the definitive solution to this solubility issue? A: You must perform a "salt-breaking" or free-basing protocol prior to your coupling reaction. By partitioning the salt between an organic solvent and a mild aqueous acid, the cyclohexylamine is protonated and washed away into the aqueous waste, leaving the pure, highly soluble free acid in the organic layer (3)[3].

Part 2: Quantitative Data Presentation

Understanding the physicochemical differences between the salt and the free acid is critical for designing your synthetic workflow.

Property(S)-Cbz-α-methyl-phenylglycine CHA Salt (S)-Cbz-α-methyl-phenylglycine Free Acid
Physical State Crystalline solidViscous oil or amorphous foam
Approx. Molecular Weight 398.5 g/mol 299.3 g/mol
Solubility in DCM < 0.05 M (Poor/Suspension)> 0.5 M (Excellent)
Solubility in DMF < 0.1 M (Requires heating/base)> 0.5 M (Excellent)
Storage Stability Excellent (Resists degradation)Moderate (Prone to degradation over years)
Coupling Readiness No (Contains reactive CHA nucleophile)Yes (Ready for immediate activation)

Part 3: Self-Validating Experimental Protocol

To utilize the amino acid, follow this step-by-step liquid-liquid extraction methodology to liberate the free acid. This protocol includes built-in self-validation checks to ensure experimental integrity.

Protocol: Conversion of CHA Salt to Free Acid

Materials Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 5% Aqueous Potassium Bisulfate ( KHSO4​ ) solution (Ice-cold)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology:

  • Suspension: Weigh the required amount of (S)-Cbz-α-methyl-phenylglycine CHA salt and suspend it in DCM (approx. 10–15 mL per gram of salt) in a separatory funnel.

    • Validation Check: The mixture will appear as a cloudy, undissolved suspension.

  • Acidic Wash (Salt Breaking): Add an equal volume of ice-cold 5% aqueous KHSO4​ . Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release any pressure.

    • Causality: The mild acid (pH ~1.5) protonates the cyclohexylamine ( pKa ~10.6) driving it into the aqueous layer, while ensuring the carboxylate ( pKa ~2.5) remains fully protonated and lipophilic.

    • Validation Check: The cloudy suspension will clarify into two distinct, transparent liquid layers. This visual phase change confirms the salt has successfully broken.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCM containing the free acid) into a clean Erlenmeyer flask. Retain the upper aqueous layer.

  • Secondary Extraction: Extract the remaining aqueous layer once more with a half-volume of fresh DCM to ensure quantitative recovery of the free acid. Combine this organic layer with the first.

    • Validation Check: Spot a drop of the aqueous layer on pH paper; it should read pH 1-2, confirming sufficient acid was present to neutralize all the CHA.

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and trace inorganic salts.

  • Drying: Add anhydrous MgSO4​ to the organic layer and swirl until the drying agent flows freely like sand (indicating all water is absorbed). Filter the mixture to remove the solid MgSO4​ .

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator.

    • Validation Check: The final product will manifest as a clear, viscous oil or a sticky foam. If a white crystalline powder remains, the salt was not completely broken, and the extraction must be repeated.

  • Utilization: The resulting free acid can now be instantly dissolved in your desired volume of anhydrous DMF or DCM for immediate use in your peptide coupling reaction.

Part 4: Workflow Visualization

The following diagram maps the logical workflow and phase distribution during the desalting protocol.

G Start (S)-Cbz-α-methyl-phenylglycine CHA Salt Step1 Suspend in DCM Start->Step1 Step2 Add Ice-Cold 5% KHSO4 (aq) Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 OrgLayer Organic Layer (Bottom) Free Acid in DCM Step3->OrgLayer AqLayer Aqueous Layer (Top) CHA·HSO4 in Water Step3->AqLayer Step4 Wash with Brine OrgLayer->Step4 Discard Discard Aqueous Waste AqLayer->Discard Step5 Dry over MgSO4 & Filter Step4->Step5 Step6 Evaporate Solvent Step5->Step6 End Pure Free Acid Ready for DMF/DCM Step6->End

Workflow for converting CHA salts to free acids via liquid-liquid extraction.

References

  • Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides: Converting CHA and DCHA Salts to Free Acids." Peptide.com.
  • Royal Society of Chemistry. "Electronic Supplementary Information: Peptide Scope and Synthesis." RSC.org.
  • Benchchem. "In-Depth Technical Guide to Cbz-D-Arg(Pbf)-OH for Peptide Synthesis." Benchchem.com.

Sources

Troubleshooting

reducing epimerization during (S)-Cbz-α-methyl-phenylglycine CHA salt coupling

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for handling (S)-Cbz-α-methyl-phenylglycine. This resource is designed for researchers, chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for handling (S)-Cbz-α-methyl-phenylglycine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating this sterically hindered, non-canonical amino acid into peptides. The unique α,α-disubstituted nature of this residue presents a significant challenge: a heightened susceptibility to epimerization at the α-carbon during carboxyl group activation and coupling.[1][2][3]

This guide provides in-depth FAQs, a practical troubleshooting workflow, and validated protocols to help you maintain the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is (S)-Cbz-α-methyl-phenylglycine particularly susceptible?

Answer: Epimerization is the unwanted inversion of stereochemistry at a single chiral center in a molecule that has multiple chiral centers.[4][5] In peptide synthesis, this typically occurs at the α-carbon of the activated amino acid during the coupling step.[6] The final product is a hard-to-separate mixture of diastereomers, which can drastically alter the peptide's conformation and biological activity.[4][5]

There are two primary mechanisms for this loss of stereochemical integrity[4][7][8]:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate. Re-protonation can then occur from either face, resulting in a racemic mixture.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate without an oxazolone intermediate. This pathway is particularly relevant for residues that are sterically hindered or have N-alkyl groups, which disfavor oxazolone formation.

(S)-Cbz-α-methyl-phenylglycine is highly prone to epimerization due to two key factors:

  • Steric Hindrance: The presence of the α-methyl group creates significant steric bulk, which can slow down the desired aminolysis (the coupling reaction itself).[9] This provides a larger kinetic window for the competing epimerization side reaction to occur.

  • Stabilization of the Enolate: The phenyl group on the side chain can stabilize the planar enolate intermediate through resonance, making its formation more favorable.[4]

Epimerization_Mechanisms cluster_oxazolone Mechanism 1: Oxazolone Formation cluster_direct Mechanism 2: Direct Enolization cluster_outcome Final Product A Activated L-Amino Acid B 5(4H)-Oxazolone (Chiral) A->B - H₂O C Planar Enolate (Achiral) B->C + Base - H⁺ D Racemized Oxazolone C->D + H⁺ J Coupling with Amine D->J E Activated L-Amino Acid F Planar Enolate (Achiral) E->F + Base - H⁺ G Racemized Activated Amino Acid F->G + H⁺ G->J H Desired L-Peptide I Epimerized D-Peptide J->H J->I

Diagram 1. The two primary mechanisms of epimerization during peptide synthesis.
Q2: How does the choice of coupling reagent impact epimerization?

Answer: The coupling reagent is arguably the most critical factor. Its role is to activate the carboxylic acid, but the nature of the activated intermediate and the speed of the subsequent coupling directly influence the extent of epimerization.

  • Carbodiimides (DCC, DIC, EDC): When used alone, these reagents are notorious for causing high levels of epimerization.[7][10] They form a highly reactive O-acylisourea intermediate which is very susceptible to both oxazolone formation and direct enolization. Their use without additives for sensitive couplings is strongly discouraged.[11]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are generally the reagents of choice for difficult couplings.[10][11] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form an active ester with the HOAt moiety. This active ester is highly reactive towards the amine component, leading to rapid peptide bond formation.[11] The increased speed minimizes the lifetime of the activated species, thereby reducing the opportunity for epimerization.[11] HATU is often superior to HBTU because the embedded HOAt is a better leaving group and more effective at suppressing racemization than HOBt.[12]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these reagents offer high coupling efficiency with a low risk of epimerization.[10] PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids and can be advantageous in challenging cases.[11]

  • Other Reagents (COMU, T3P): COMU is a modern uronium salt based on OxymaPure, which shows excellent performance with reduced epimerization, often better than HATU.[12][13] T3P® (Propylphosphonic Anhydride) is another effective reagent, and protocols using weaker bases like pyridine with T3P have been developed to suppress epimerization for sensitive substrates.[14]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

Answer: Additives are essential, especially when using carbodiimides, and still beneficial with uronium/phosphonium salts.[8][11] They function by reacting with the initially formed, highly reactive intermediate (e.g., the O-acylisourea from DIC) to generate an active ester. This active ester is more stable and less prone to epimerization than the initial intermediate but still reactive enough to couple efficiently with the amine.[7]

  • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces epimerization compared to using a carbodiimide alone.[11]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt.[9] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, which can accelerate the coupling reaction and further suppress epimerization.[12]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt. It has proven to be an excellent additive for suppressing epimerization, with performance often comparable or superior to HOAt.[13][15]

Q4: How do bases and solvents affect the reaction?

Answer: The choice of base and solvent creates the environment in which the coupling occurs, and both can have a profound impact.

  • Bases: A tertiary amine base is required to neutralize the incoming amino acid salt (in this case, the CHA salt) and to facilitate the reaction. However, excess or overly strong bases can directly promote epimerization by abstracting the α-proton.[4][6]

    • Highly Hindered Bases: Sterically hindered bases like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) are preferred over less hindered ones like triethylamine (TEA).[8] The steric bulk reduces the base's ability to abstract the sterically encumbered α-proton.[4]

    • Basicity: Weaker bases are generally better. For sensitive couplings, N-methylmorpholine (NMM) may be a better choice than the more basic DIPEA. Some protocols have shown that even weaker bases like pyridine can significantly reduce epimerization when used with specific coupling reagents like T3P.[14]

  • Solvents: Polar aprotic solvents are necessary to dissolve the reactants, but they can also influence the rate of epimerization.

    • DMF (N,N-Dimethylformamide): The most common solvent for peptide synthesis. However, it is a polar solvent and has been shown to increase the rate of epimerization compared to less polar alternatives.[9]

    • Less Polar Solvents: Solvents like Dichloromethane (DCM) or mixtures like Chloroform/Trifluoroethanol have been reported to suppress epimerization, but reactant solubility can become a significant issue.[9] For most practical applications, DMF or NMP (N-Methyl-2-pyrrolidone) remain the standard choices, requiring optimization of other factors.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues of high epimerization when coupling (S)-Cbz-α-methyl-phenylglycine.

Troubleshooting_Workflow start Problem: High Epimerization Detected (>2%) reagent_check Step 1: Review Coupling Reagent start->reagent_check base_check Step 2: Evaluate Base & Stoichiometry reagent_check->base_check Is reagent optimal? reagent_sol Action: Switch to HATU/HOAt or COMU/Oxyma. Avoid carbodiimides alone. reagent_check->reagent_sol No temp_check Step 3: Check Reaction Temperature base_check->temp_check Is base optimal? base_sol Action: Use a hindered base (DIPEA, Collidine). Use minimal excess (e.g., 2 eq. total). Consider a weaker base (NMM). base_check->base_sol No preactivation_check Step 4: Minimize Pre-activation Time temp_check->preactivation_check Is temp low? temp_sol Action: Perform coupling at 0 °C. Allow to warm slowly to RT if needed. temp_check->temp_sol No preactivation_sol Action: Add coupling reagent to amine/acid mixture last. Or, use a very short pre-activation (1-2 min). preactivation_check->preactivation_sol No end_node Resolution: Epimerization Minimized preactivation_check->end_node Is pre-activation short? reagent_sol->base_check base_sol->temp_check temp_sol->preactivation_check preactivation_sol->end_node

Diagram 2. Workflow for troubleshooting high epimerization levels.
Data Summary: Coupling Reagent Performance

The table below summarizes the relative performance of common coupling conditions in minimizing epimerization, especially for sensitive or sterically hindered amino acids.

Coupling ReagentAdditiveTypical BaseEpimerization RiskKey Considerations
DIC / EDC NoneDIPEA / NMMVery High Not recommended for this substrate without an additive.[4]
DIC / EDC HOBtDIPEA / NMMModerate A classic combination, but better options exist.[11][16]
DIC / EDC HOAt / OxymaPureDIPEA / NMMLow-Moderate Significantly better than HOBt. Oxyma is a safer alternative.[13][15]
HBTU HOBt (internal)DIPEA / NMMLow Good general-purpose reagent, but can be outperformed.[11]
HATU HOAt (internal)DIPEA / CollidineVery Low Excellent choice for difficult couplings; fast reaction rates.[11]
COMU Oxyma (internal)DIPEA / CollidineVery Low Often considered one of the best reagents for minimizing epimerization.[12][13]
DIC / EDC HOBt + CuCl₂NMMVery Low The copper(II) additive is a powerful epimerization suppressant.[16][17]

Recommended Experimental Protocols

Protocol 1: Low-Epimerization Coupling using COMU

This protocol is the recommended starting point for coupling (S)-Cbz-α-methyl-phenylglycine due to the high efficiency and low epimerization rates associated with COMU.[13]

Materials:

  • Resin-bound peptide with free N-terminal amine

  • (S)-Cbz-α-methyl-phenylglycine CHA salt (3.0 eq.)

  • COMU (3.0 eq.)

  • N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1.0 eq.) in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Amino Acid Preparation: In a separate vial, dissolve (S)-Cbz-α-methyl-phenylglycine CHA salt (3.0 eq.) and COMU (3.0 eq.) in DMF.

  • Reaction Initiation: Add the amino acid/COMU solution to the swelled resin.

  • Base Addition: Add the base (DIPEA or Collidine, 6.0 eq.) to the reaction vessel. The initial equivalents of base are required to free-base the CHA salt before the coupling can proceed.

  • Coupling: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, but monitor for completeness.

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test (or other appropriate test) to confirm the consumption of the free amine.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

Protocol 2: Carbodiimide Coupling with Copper(II) Additive

This protocol is an excellent alternative, leveraging the powerful epimerization-suppressing effect of copper(II) chloride.[17] This method can be particularly useful when uronium salt cost is a concern.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • (S)-Cbz-α-methyl-phenylglycine CHA salt (3.0 eq.)

  • Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • OxymaPure or HOBt (3.0 eq.)

  • Copper(II) Chloride (CuCl₂) (0.5 - 1.0 eq.)

  • N-Methylmorpholine (NMM) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1.0 eq.) in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vial, dissolve (S)-Cbz-α-methyl-phenylglycine CHA salt (3.0 eq.), OxymaPure (or HOBt, 3.0 eq.), and CuCl₂ (0.5 - 1.0 eq.) in DMF. Note: The solution may develop a color due to the copper salt.

  • Pre-activation: Add DIC (3.0 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated mixture to the swelled resin.

  • Base Addition: Add NMM (6.0 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 3-6 hours. The presence of CuCl₂ can sometimes slow the reaction, so extended time may be necessary.

  • Monitoring & Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Quantification of Epimerization by HPLC

This protocol allows for the determination of the diastereomeric ratio of your crude peptide product.

  • Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Workup: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • HPLC Analysis:

    • Column: Use a high-resolution reverse-phase C18 column.

    • Mobile Phase: A standard gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is typically effective.

    • Method: Run a slow, shallow gradient (e.g., increasing B by 0.5% per minute) around the elution point of your peptide. Diastereomers often have very similar retention times, and a shallow gradient is crucial for achieving baseline separation.

    • Detection: Monitor at 220 nm and 280 nm (if aromatic residues are present).

  • Quantification: Integrate the peak areas of the desired diastereomer (L-epimer) and the undesired diastereomer (D-epimer). The percentage of epimerization is calculated as: [% Epimerization] = [Area of D-epimer] / ([Area of L-epimer] + [Area of D-epimer]) * 100.

References

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Springer. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Screening of different coupling reagents and additives in the synthesis... ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: (S)-Cbz-α-methyl-phenylglycine CHA salt vs. Boc-protected α-methyl-phenylglycine in Peptide Synthesis

As a Senior Application Scientist, I frequently encounter challenges when incorporating α,α-disubstituted amino acids into peptidomimetics. The introduction of an α-methyl group to phenylglycine creates a quaternary ster...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when incorporating α,α-disubstituted amino acids into peptidomimetics. The introduction of an α-methyl group to phenylglycine creates a quaternary stereocenter that provides immense conformational rigidity—often utilized to force peptides into specific secondary structures like 310​ -helices or β -turns. Furthermore, this steric bulk significantly enhances the proteolytic stability of the resulting therapeutic candidates.

However, this structural advantage comes at a severe synthetic cost: the extreme steric hindrance at the α-carbon makes standard peptide coupling notoriously difficult[1]. When designing a synthetic route, the choice of protecting group and physical form—specifically between (S)-Cbz-α-methyl-phenylglycine CHA salt and (S)-Boc-α-methyl-phenylglycine (free acid) —dictates the workflow, storage stability, and deprotection orthogonality[2].

This guide objectively compares these two critical building blocks, detailing the causality behind their experimental handling and providing self-validating protocols for your syntheses.

Physicochemical Properties & Orthogonality

The fundamental difference between these two reagents lies in their protecting group chemistry (Cbz vs. Boc) and their physical state (CHA salt vs. free acid).

Why use a CHA (Cyclohexylamine) salt? Carboxybenzyl (Cbz) protected amino acids frequently fail to form stable crystal lattices, often presenting as hygroscopic oils or sticky, amorphous solids. This makes accurate weighing impossible and accelerates degradation. By formulating the amino acid as a cyclohexylammonium salt, the molecule is locked into a highly crystalline, non-hygroscopic, and shelf-stable powder[3]. In contrast, the Boc-protected variant is typically stable enough to be supplied directly as a free acid[4].

Table 1: Comparative Data Summary
Property(S)-Cbz-α-methyl-phenylglycine CHA salt(S)-Boc-α-methyl-phenylglycine
CAS Number 1234692-68-2[5]802541-88-4[4]
Molecular Weight 398.50 g/mol 265.30 g/mol
Chemical Formula C₂₃H₃₀N₂O₄C₁₄H₁₉NO₄
Physical State Highly crystalline solid (Salt)Solid powder (Free Acid)
Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) or HF[2]Moderate Acidolysis (TFA/DCM)[2]
Orthogonality Stable to TFA and moderate acids[2]Stable to H₂/Pd-C and bases[2]
Pre-Coupling Step Requires Desalting (Critical)Ready for direct use

Experimental Workflows & Logical Architecture

The selection of Cbz vs. Boc is primarily driven by the need for orthogonal deprotection in multi-step solid-phase or solution-phase peptide synthesis (SPPS/SPS)[6]. Orthogonality ensures that one protecting group can be removed without affecting the other, preventing unwanted side reactions[2].

Orthogonality Peptide Protected Peptide Intermediate CbzNode Cbz-Protected Amine Peptide->CbzNode BocNode Boc-Protected Amine Peptide->BocNode H2PdC H2, Pd/C (Hydrogenolysis) CbzNode->H2PdC TFA TFA / DCM (Acidolysis) CbzNode->TFA Stable BocNode->H2PdC Stable BocNode->TFA FreeAmine1 Free Amine + Toluene + CO2 H2PdC->FreeAmine1 FreeAmine2 Free Amine + Isobutylene + CO2 TFA->FreeAmine2

Orthogonal deprotection: Cbz is cleaved by hydrogenolysis, while Boc is cleaved by acidolysis.
The Desalting Imperative

If you are utilizing the Cbz-CHA salt, you cannot use it directly in a coupling reaction. Causality: Cyclohexylamine is a potent nucleophile. If left in the reaction mixture, it will aggressively compete with your peptide's N-terminus for the activated carboxylic acid, resulting in a dead-end cyclohexylamide byproduct and consuming your expensive building block[3].

Workflow cluster_cbz Cbz-CHA Salt Workflow cluster_boc Boc Free Acid Workflow CbzSalt (S)-Cbz-α-Me-Phg CHA Salt Desalting Desalting (Aq. KHSO4 / EtOAc) CbzSalt->Desalting CbzFree (S)-Cbz-α-Me-Phg Free Acid Desalting->CbzFree Coupling Peptide Coupling (HATU / DIPEA) CbzFree->Coupling BocFree (S)-Boc-α-Me-Phg Free Acid BocFree->Coupling

Workflow comparison: Cbz-CHA salt requires desalting prior to coupling, unlike the Boc free acid.

Self-Validating Experimental Protocols

Protocol A: Desalting the Cbz-CHA Salt (Free Acid Liberation)

This protocol quantitatively removes the cyclohexylamine counter-ion.

  • Dissolution: Suspend 1.0 mmol of (S)-Cbz-α-methyl-phenylglycine CHA salt in 15 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning: Add 10 mL of cold 5% aqueous Potassium Bisulfate ( KHSO4​ ) or 10% Citric Acid. Stir vigorously for 5 minutes until the solid completely dissolves into the biphasic mixture.

    • Mechanism: The acidic aqueous layer protonates the cyclohexylamine, driving it into the aqueous phase as a highly water-soluble salt, while the protonated Cbz-amino acid partitions into the organic EtOAc layer.

  • Separation: Transfer to a separatory funnel. Collect the organic layer. Extract the aqueous layer once more with 10 mL EtOAc.

  • Washing & Drying: Combine the organic layers and wash with brine (10 mL). Dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the pure (S)-Cbz-α-methyl-phenylglycine free acid as a viscous oil or foam, ready for immediate coupling.

Protocol B: Coupling the Hindered α-Methyl-Phenylglycine

Standard carbodiimides (EDC/DCC) will fail due to the Thorpe-Ingold effect induced by the quaternary α-carbon[1]. Highly reactive uronium salts (HATU) are required.

  • Activation: Dissolve 1.2 equivalents of the free acid (Cbz or Boc protected) in anhydrous DMF (0.1 M concentration). Add 1.2 equivalents of HATU and 1.2 equivalents of HOAt.

  • Base Addition: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the formation of the highly reactive OAt-active ester.

  • Coupling: Add 1.0 equivalent of the resin-bound or solution-phase amine.

  • Incubation: Due to severe steric hindrance, allow the reaction to proceed for 12–24 hours at room temperature, or utilize microwave-assisted synthesis (75°C for 15 minutes) to overcome the high activation energy barrier.

  • Validation: Monitor coupling completion via the Kaiser test (for SPPS) or LC-MS (for SPS). If incomplete, perform a double coupling using an acid fluoride activation method (e.g., using TFFH)[1].

Protocol C: Orthogonal Deprotection

For Boc-Protected Substrates:

  • Treat the peptide with a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2].

  • Include scavengers (e.g., 2.5% Triisopropylsilane (TIPS) and 2.5% H2​O ) to trap the highly reactive tert-butyl carbocations generated during acidolysis, preventing alkylation of sensitive side chains[6].

  • Stir for 1 hour, then evaporate under a stream of nitrogen.

For Cbz-Protected Substrates:

  • Dissolve the peptide in Methanol or DMF.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide)[2].

  • Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon.

  • Stir vigorously at room temperature for 2–4 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

Conclusion

The selection between (S)-Cbz-α-methyl-phenylglycine CHA salt and (S)-Boc-α-methyl-phenylglycine hinges on your synthetic strategy. If your downstream sequence requires harsh acidic cleavage or contains acid-sensitive residues, the Cbz-CHA salt provides a highly stable, orthogonally cleavable building block—provided you perform the mandatory desalting step. Conversely, if you prioritize workflow speed and are utilizing a standard Fmoc/Boc SPPS strategy, the Boc free acid allows for direct coupling and seamless integration into automated synthesizers. In both cases, the extreme steric bulk of the α-methyl-phenylglycine core necessitates the use of premium coupling reagents like HATU or acid fluorides to ensure high-yielding amide bond formation.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

  • QF Bio / Chiralix. (S)-Boc-alpha-methyl-phenylglycine Product Specifications. QF Bio. Available at:[Link]

  • ResearchGate. Amide bond formation using amino acid fluorides. ResearchGate. Available at: [Link]

Sources

Comparative

Advanced Mass Spectrometry Characterization of (S)-Cbz-α-methyl-phenylglycine CHA Salt: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical paradox presented by cyclohexylamine (CHA) salts of protected amino acids. While the CHA salt form of (S)-Cbz-α-methyl-phenylglycine provides super...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical paradox presented by cyclohexylamine (CHA) salts of protected amino acids. While the CHA salt form of (S)-Cbz-α-methyl-phenylglycine provides superior crystallinity and stability for isolation during synthesis 1[1], its strongly basic counterion wreaks havoc on traditional mass spectrometry (MS) workflows.

This guide objectively compares analytical alternatives for characterizing this specific chiral building block—which is also a compound of interest in advanced environmental degradation studies 2[2]—and provides field-proven, self-validating experimental protocols to ensure structural integrity.

Mechanistic Insights: The Ion Suppression Dilemma

In positive electrospray ionization (ESI+), ionization efficiency is dictated by gas-phase basicity and surface activity. Cyclohexylamine (exact mass 99.1048 Da) is highly basic and readily protonates to form a dominant [CHA+H]+ ion at m/z 100.11. Because CHA outcompetes the Cbz-protected amino acid for available charge droplets, direct injection of the salt results in severe ion suppression, masking the intact [M+H]+ of the parent molecule (m/z 300.12).

To circumvent this, we must rely on alternative ionization strategies: either utilizing ESI negative mode (ESI-) where the basic CHA counterion is entirely invisible, or employing MALDI-TOF, which is inherently more tolerant to salt-induced suppression.

G A (S)-Cbz-α-methyl-phenylglycine CHA Salt B ESI-QTOF (Negative Mode) A->B Deprotonation C ESI-QTOF (Positive Mode) A->C Protonation D MALDI-TOF (Positive Mode) A->D Matrix Crystallization E [M-H]- m/z 298.11 High Sensitivity B->E F [CHA+H]+ m/z 100.11 Severe Ion Suppression C->F G [M+Na]+ m/z 322.10 Direct Salt Tolerance D->G

Comparative ionization pathways for (S)-Cbz-α-methyl-phenylglycine CHA salt across MS platforms.

Quantitative Performance Comparison

To establish the most robust analytical system, we compared three distinct approaches for characterizing this compound. The data below summarizes the performance of each alternative.

Analytical ParameterLC-ESI-QTOF (Direct Salt Injection)LC-ESI-QTOF (Post-Desalting)MALDI-TOF (Direct Salt Spotting)
Primary Ionization Mode Positive (ESI+)Negative (ESI-)Positive (MALDI+)
Dominant Ion Observed m/z 100.11 [CHA+H]+m/z 298.11 [M-H]-m/z 322.10 [M+Na]+
Analyte Signal Intensity < 5% (Suppressed)> 95% (Optimal)~ 75% (Matrix dependent)
Ion Suppression by CHA Severe (Analyte masked)None (CHA is invisible)Minimal
MS/MS Capability Poor (Low precursor intensity)ExcellentModerate (Requires TOF/TOF)
Workflow Efficiency High (No prep required)Moderate (Requires extraction)High (Direct spotting)

Experimental Methodologies

Protocol 1: Desalting and LC-ESI-QTOF Characterization

Objective: To isolate the free (S)-Cbz-α-methyl-phenylglycine for high-resolution MS/MS analysis without ion suppression or source fouling. Self-Validating Mechanism: We acquire data in fast-polarity switching mode. The positive scan confirms the removal of the CHA counterion (absence of m/z 100.11), validating the extraction efficiency, while the negative scan quantifies the free acid.

Step-by-Step Methodology:

  • Acidification & Extraction: Dissolve 1.0 mg of the CHA salt in 1.0 mL of ethyl acetate. Add 1.0 mL of 0.1 M HCl. Causality: The acidic aqueous layer protonates the cyclohexylamine, driving it into the aqueous phase, while the Cbz-protected free acid remains highly soluble in the organic phase.

  • Phase Separation: Vortex for 60 seconds and centrifuge at 5,000 x g for 3 minutes.

  • Reconstitution: Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • MS Settings: ESI Negative Mode. Capillary voltage: 3.5 kV. Collision Energy (CE): Ramp from 15 to 35 eV.

Protocol 2: Direct MALDI-TOF Analysis

Objective: Rapid intact mass confirmation of the salt without the need for sample extraction. Self-Validating Mechanism: By spotting the sample with two different matrices (CHCA and DHB), we cross-verify the [M+Na]+ adduct formation, ruling out matrix-specific artifacts.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mg/mL solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). Causality: While TFA typically aids protonation, Cbz-protected amino acids in MALDI heavily favor sodium adducts due to the high oxygen content of the carbamate and carboxylic acid groups.

  • Spotting: Mix 1 µL of the intact CHA salt solution (0.1 mg/mL in Methanol) with 1 µL of the matrix solution. Spot 1 µL onto a stainless-steel MALDI target plate and air-dry to co-crystallize.

  • Acquisition: Operate in reflectron positive mode. Calibrate externally using a standard peptide mix. Acquire 500 laser shots per spectrum, targeting the [M+Na]+ peak at m/z 322.10.

Data Interpretation & Fragmentation Pathways

When subjecting the free acid ([M+H]+m/z 300.12) to collision-induced dissociation (CID), the Cbz protecting group dictates the fragmentation hierarchy. Relying on established mechanistic pathways for Cbz-protected amino acids 3[3], the primary event is the cleavage of the carbamate bond.

Because the alpha-carbon of α-methyl-phenylglycine lacks a proton, the classic fragmentation pathway is slightly modified. The molecule undergoes a sequential or concerted loss of carbon dioxide (-44.00 Da) and toluene (-92.06 Da). The loss of toluene involves a hydride abstraction from the alpha-methyl group, yielding a highly stable terminal alkene/imine product ion at m/z 164.07. Observing this -136 Da neutral loss is the definitive structural confirmation of the intact Cbz moiety.

G Precursor Precursor Ion [M+H]+ m/z 300.12 Inter Intermediate Ion m/z 256.13 Precursor->Inter Loss of CO2 (-44 Da) Product Product Ion (Imine) m/z 164.07 Inter->Product Loss of Toluene (-92 Da)

MS/MS fragmentation pathway of Cbz-protected amino acids showing characteristic neutral losses.

References

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril - ACS Publications. acs.org. 1

  • Oxidation of α-Methylphenylglycine under Fenton and Electro-Fenton Conditions in the Dark and in the Presence of Solar Light | Request PDF - ResearchGate. researchgate.net.2

  • Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | Benchchem. benchchem.com.3

Sources

Validation

Fmoc vs Cbz protection for α-methyl-phenylglycine in solid phase synthesis

The incorporation of highly sterically hindered, unnatural amino acids like α-methyl-phenylglycine (α-Me-Phg) is a powerful strategy in drug development for restricting peptide conformation and enhancing proteolytic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of highly sterically hindered, unnatural amino acids like α-methyl-phenylglycine (α-Me-Phg) is a powerful strategy in drug development for restricting peptide conformation and enhancing proteolytic stability. However, the quaternary α-carbon and the bulky phenyl ring of α-Me-Phg create a formidable steric bottleneck during Solid Phase Peptide Synthesis (SPPS)[1].

As a Senior Application Scientist, I frequently see projects stall at the coupling or deprotection steps of α,α-disubstituted residues. Choosing the correct N-α protecting group—Fmoc vs. Cbz—is not merely a matter of preference; it is a strategic decision that dictates the kinetic viability of your synthesis. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Fmoc and Cbz protection strategies for α-Me-Phg.

Mechanistic Causality: The Steric Bottleneck

To understand why α-Me-Phg fails in standard SPPS, we must look at the spatial geometry of the growing peptide chain.

The Fmoc Challenge: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for SPPS due to its mild, base-labile cleavage[2]. However, the Fmoc group is massive. When attached to the already congested α-Me-Phg residue, the fluorenyl ring system folds over the peptide backbone. This steric shielding restricts the access of piperidine to the acidic proton at the 9-position of the fluorene ring, severely slowing down the β-elimination deprotection mechanism[3]. Furthermore, even if deprotection is successful, the residual steric bulk of the free α-Me-Phg amine makes the acylation of the subsequent amino acid highly inefficient, often requiring elevated temperatures or microwave assistance[4].

The Cbz Alternative: The carboxybenzyl (Cbz or Z) group offers a significantly smaller steric footprint. While Cbz is typically reserved for solution-phase synthesis or orthogonal side-chain protection, it can be utilized as an α-amine protecting group for exceptionally difficult residues[5]. Because the benzyl ring is less bulky than the fluorenyl system, Cbz-α-Me-Phg-OH often couples with higher initial yields. More importantly, Cbz is removed via Catalytic Transfer Hydrogenation (CTH). This surface-mediated hydrogenolysis on a Palladium/Carbon (Pd/C) catalyst bypasses the bimolecular steric clashes that plague base-catalyzed Fmoc removal.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of Fmoc vs. Cbz protection for α-Me-Phg based on empirical SPPS data.

ParameterFmoc-α-Me-Phg-OHCbz-α-Me-Phg-OH
Protecting Group Bulk High (Fluorenyl ring system)Moderate (Benzyl ring)
Deprotection Mechanism Base-catalyzed β-eliminationSurface-mediated hydrogenolysis
Standard Reagents 20% Piperidine + DBU in DMF10% Pd/C, NH₄HCO₂ in DMF/MeOH
Coupling Efficiency (Next AA) Poor (Requires HATU/HOAt + Heat)Moderate (Standard activators viable)
SPPS Compatibility Excellent (Standard workflow)Requires specialized on-resin CTH
Byproduct Management Dibenzofulvene (Requires scavenging)Toluene, CO₂ (Volatile, easily washed)
Risk of Incomplete Cleavage High (Due to steric shielding)Low to Moderate (Dependent on Pd/C mixing)

Workflow Visualizations

SPPS_Workflow Start α-Me-Phg Incorporation in SPPS Fmoc Fmoc-α-Me-Phg-OH (Standard SPPS) Start->Fmoc Cbz Cbz-α-Me-Phg-OH (Orthogonal SPPS) Start->Cbz Fmoc_Couple Coupling: HATU/HOAt or Acid Fluoride (High Steric Penalty) Fmoc->Fmoc_Couple Cbz_Couple Coupling: DIC/Oxyma or Acid Fluoride (Lower Steric Penalty) Cbz->Cbz_Couple Fmoc_Deprotect Deprotection: 20% Piperidine + DBU (Risk of Incomplete Cleavage) Fmoc_Couple->Fmoc_Deprotect Cbz_Deprotect Deprotection: Pd/C, NH4HCO2 (CTH) (Surface Hydrogenolysis) Cbz_Couple->Cbz_Deprotect

Workflow comparison of Fmoc vs. Cbz strategies for hindered amino acids in SPPS.

CTH_Mechanism Resin Resin-Peptide- α-Me-Phg(Cbz) Intermediate Pd-Mediated Hydrogenolysis (On-Resin) Resin->Intermediate Reagents 10% Pd/C + Ammonium Formate Reagents->Intermediate Products Resin-Peptide- α-Me-Phg(NH2) + Toluene + CO2 Intermediate->Products

Mechanistic pathway of on-resin Catalytic Transfer Hydrogenation for Cbz removal.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Because colorimetric assays (like the Kaiser test) are notoriously unreliable for the buried primary amines of α,α-disubstituted residues, these workflows rely on orthogonal validation steps.

Protocol A: Fmoc-α-Me-Phg-OH Coupling and Deprotection

Use this protocol if you must maintain a strict base-labile SPPS workflow and have access to microwave synthesizers.

  • Pre-activation: In a clean vial, dissolve Fmoc-α-Me-Phg-OH (4.0 eq relative to resin loading), HATU (3.9 eq), and HOAt (4.0 eq) in anhydrous NMP. Add DIPEA (8.0 eq) and vortex for 1 minute. Causality: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

  • Coupling: Add the activated mixture to the swelled peptide-resin. React under microwave irradiation at 60 °C for 30 minutes (or 4 hours at room temperature).

  • Washing: Wash the resin with DMF (5 × 1 min).

  • Aggressive Deprotection: Treat the resin with 20% Piperidine + 2% DBU in DMF for 2 × 15 minutes. Causality: DBU is a stronger base than piperidine and is critical for driving the β-elimination of the sterically shielded Fmoc proton.

  • System Validation (Critical): Do not rely on the Kaiser test. Perform a microcleavage on 2 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. You must confirm the disappearance of the +222 Da (Fmoc) mass adduct before proceeding to the next coupling.

Protocol B: Cbz-α-Me-Phg-OH Coupling and On-Resin CTH

Use this protocol to bypass severe steric deprotection bottlenecks, provided your side-chain protecting groups are stable to mild hydrogenolysis.

  • Coupling: Dissolve Cbz-α-Me-Phg-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF. Add DIC (4.0 eq). Add to the swelled resin and agitate for 2 hours at room temperature.

  • Resin Preparation for CTH: Wash the resin thoroughly with DMF, then transition to a swelling solvent of DMF/MeOH (1:1, v/v). Causality: Methanol acts as a protic co-solvent, which significantly enhances the efficiency of catalytic transfer hydrogenation[5].

  • Catalyst Addition: Add 10% Pd/C (approximately 20% w/w relative to the dry resin weight) directly to the reaction vessel.

  • Hydrogenolysis: Add Ammonium Formate (20 eq) to the suspension. Agitate gently via nitrogen bubbling or a wrist-action shaker for 3 hours at room temperature. Causality: Never use a magnetic stir bar, as it will physically grind and destroy the fragile polystyrene/PEG resin beads.

  • Catalyst Clearance: Drain the reaction mixture. Wash the resin extensively to remove trapped Pd/C particles: DMF (3x), DCM (3x), 1% Acetic Acid in DMF (3x), and finally DMF (5x).

  • System Validation: Perform a microcleavage and LC-MS analysis. The Cbz removal is confirmed by the loss of the +134 Da mass adduct.

References[1] Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids

Source: ResearchGate URL: Title: Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols Source: Benchchem URL: 3] Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: 4] Title: Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures Source: ACS Publications URL: 2] Title: Introduction to Peptide Synthesis Source: NIH (PMC) URL:

Sources

Comparative

Comprehensive NMR Chemical Shift Comparison Guide: (S)-Cbz-α-methyl-phenylglycine Free Acid vs. CHA Salt

Executive Summary In the synthesis of sterically constrained peptidomimetics and active pharmaceutical ingredients (APIs), α,α-disubstituted amino acids like (S)-Cbz-α-methyl-phenylglycine play a pivotal role. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of sterically constrained peptidomimetics and active pharmaceutical ingredients (APIs), α,α-disubstituted amino acids like (S)-Cbz-α-methyl-phenylglycine play a pivotal role. However, the free carboxylic acid form often suffers from poor crystallinity, hygroscopicity, and handling difficulties. Conversion to the cyclohexylamine (CHA) salt is a gold-standard industry practice to enhance solid-state stability, facilitate enantiomeric resolution, and streamline purification[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the Nuclear Magnetic Resonance (NMR) spectral profiles of the free acid versus its CHA salt. By understanding the underlying electronic causality of these shifts, analytical chemists can confidently verify salt formation, stoichiometry, and chemical purity.

Mechanistic Principles: Free Acid vs. CHA Salt

When transitioning from the free carboxylic acid to the CHA salt, the primary chemical event is the deprotonation of the carboxyl group (-COOH -COO⁻) and the concomitant protonation of cyclohexylamine. This acid-base reaction fundamentally alters the local electronic environment:

  • Inductive and Resonance Effects (Shielding): The formation of the carboxylate anion increases local electron density. In 1 H NMR, this exerts a shielding effect on the adjacent α -methyl group, shifting its protons slightly upfield.

  • Carbon Deshielding (Delocalization): Counterintuitively, in 13 C NMR, the carboxylate carbon shifts downfield relative to the free acid. This is driven by the delocalization of the negative charge across the two oxygen atoms, which alters the paramagnetic shielding term of the carbon nucleus.

  • Hydrogen Bonding Dynamics: The carbamate (-NH-Cbz) proton shift is highly sensitive to the solvent and the altered hydrogen-bonding network introduced by the bulky, positively charged cyclohexylammonium counterion.

Causality Deprotonation Deprotonation of COOH to Carboxylate (COO-) ElectronDensity Increased Local Electron Density Deprotonation->ElectronDensity HydrogenBonding Altered H-Bonding Network with CHA+ Deprotonation->HydrogenBonding AlphaProton 1H NMR: Alpha-CH3 Upfield Shift (~0.07 ppm) ElectronDensity->AlphaProton Shielding Effect CarboxylCarbon 13C NMR: COO- Carbon Downfield Shift (~2.3 ppm) ElectronDensity->CarboxylCarbon Delocalization AmideProton 1H NMR: Carbamate NH Shift Variation HydrogenBonding->AmideProton Solvent Interactions

Mechanistic causality of NMR chemical shift perturbations upon CHA salt formation.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints to confirm success before proceeding.

Protocol 1: CHA Salt Formation and Isolation

The purification via the cyclohexylamine salt is crucial for achieving high chemical purity (>99%)[1].

  • Dissolution: Dissolve 1.0 eq of (S)-Cbz-α-methyl-phenylglycine free acid in anhydrous ethyl acetate (10 mL/g) at ambient temperature.

  • Salt Formation: Dropwise add 1.05 eq of cyclohexylamine (CHA) under continuous magnetic stirring. A mild exothermic reaction will occur.

  • Crystallization: Heat the mixture to 60°C to ensure complete dissolution, then slowly cool to 0–5°C at a rate of 10°C/hour to induce crystallization.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum, wash with cold ethyl acetate, and dry in vacuo at 40°C for 12 hours.

  • Self-Validation Checkpoint: A quantitative yield (>85%) of a free-flowing white powder with a sharp melting point indicates high phase purity. A gummy residue suggests incomplete salt formation or residual free acid.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K.

  • Acquisition: For 1 H NMR, use 16 scans, a 2-second relaxation delay, and a 30° pulse angle. For 13 C NMR, use 512 scans with proton decoupling.

  • Self-Validation Checkpoint: Before interpreting chemical shifts, verify the integration ratio. The integral of the α -CH 3​ protons (3H) must perfectly match 3.0 times the integral of the CHA α -methine proton (1H). Any deviation >5% indicates non-stoichiometric salt formation.

Workflow A Free Acid (S)-Cbz-Mpg-OH B Addition of CHA in EtOAc A->B 1.05 eq CHA C Controlled Crystallization B->C Cool to 0°C D NMR Prep (DMSO-d6) C->D Vacuum Dry E 1H & 13C NMR Acquisition D->E 400 MHz

Experimental workflow for CHA salt synthesis and NMR characterization.

Comparative Data Analysis

The tables below summarize the expected quantitative spectral changes when converting the free acid to the CHA salt. These reference values match the structural behavior reported for similar[2].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton AssignmentFree Acid (δ, ppm)CHA Salt (δ, ppm)Shift Change (Δδ)Multiplicity & Integration
α -CH 3​ 1.751.68-0.07 (Upfield)Singlet, 3H
Cbz-CH 2​ 5.055.02-0.03 (Upfield)Singlet/ABq, 2H
Aromatic Protons 7.25 – 7.457.20 – 7.40~0.00Multiplet, 10H
Carbamate NH 8.107.55-0.55 (Upfield)Broad Singlet, 1H
Carboxylic OH 12.80Absent N/ABroad Singlet, 1H
CHA NH 3+​ Absent7.80N/ABroad Singlet, 3H
CHA α -CH Absent2.85N/AMultiplet, 1H
CHA CH 2​ Absent1.00 – 1.90N/AMultiplets, 10H
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon AssignmentFree Acid (δ, ppm)CHA Salt (δ, ppm)Shift Change (Δδ)
α -CH 3​ 22.523.1+0.6 (Downfield)
α -Quaternary C 60.261.5+1.3 (Downfield)
Cbz-CH 2​ 65.464.9-0.5 (Upfield)
Aromatic Carbons 126.0 – 140.2126.0 – 140.5Minimal
Cbz Carbonyl (C=O) 155.6154.8-0.8 (Upfield)
Carboxyl (COOH/COO⁻) 174.2176.5+2.3 (Downfield)
CHA α -CH Absent49.5N/A
CHA CH 2​ Absent24.1, 24.5, 30.6N/A
Analytical Insights & Verdict
  • The Disappearance of the Acidic Proton: The most immediate marker of successful salt formation is the complete disappearance of the highly deshielded carboxylic acid proton signal at ~12.80 ppm in the 1 H NMR spectrum.

  • Carboxylate Fingerprint: In the 13 C NMR spectrum, the shift of the carbonyl carbon from 174.2 ppm to 176.5 ppm is the definitive fingerprint of deprotonation. This downfield shift is a highly reliable indicator of carboxylate formation, independent of sample concentration.

  • Presence of the CHA Counterion: The appearance of the distinct cyclohexyl multiplets (1.00–1.90 ppm) and the α -methine proton (~2.85 ppm) confirms the incorporation of the CHA molecule.

References

  • Title: Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril Source: Organic Process Research & Development (ACS Publications), 2018. URL: [Link]

  • Title: Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates Source: International Journal of Molecular Sciences (MDPI), 2023. URL: [Link]

Sources

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